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3,5-Dibromo-4-methoxybenzamide Documentation Hub

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  • Product: 3,5-Dibromo-4-methoxybenzamide
  • CAS: 4135-43-7

Core Science & Biosynthesis

Foundational

Crystallographic Analysis and X-ray Diffraction of 3,5-Dibromo-4-methoxybenzamide Derivatives

Executive Summary The marine natural product 3,5-dibromo-4-methoxybenzoic acid, originally isolated from the Australian marine sponge Ianthella basta, has emerged as a critical scaffold for medicinal chemistry, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The marine natural product 3,5-dibromo-4-methoxybenzoic acid, originally isolated from the Australian marine sponge Ianthella basta, has emerged as a critical scaffold for medicinal chemistry, particularly in the development of anti-biofilm agents. By converting this acid into a library of amide derivatives, researchers have developed novel compounds capable of inhibiting the planktonic growth and biofilm formation of clinically relevant Pseudomonas aeruginosa strains[1][2].

This technical guide provides an in-depth analysis of the synthesis, controlled crystallization, and X-ray diffraction (XRD) characterization of two highly crystalline derivatives: 3,5-dibromo-N-isopentyl-4-methoxybenzamide (Compound 9) and 3,5-dibromo-4-methoxy-N-phenethylbenzamide (Compound 10) [3]. As a Senior Application Scientist, I will outline the mechanistic causality behind the experimental workflows and provide the comprehensive crystallographic data required for structure-activity relationship (SAR) modeling.

Mechanistic Rationale: Synthesis and Crystallization

To generate high-quality single crystals suitable for XRD, both the chemical synthesis and the crystallization environment must be rigorously controlled.

Causality in Amidation (The CDI Activation)

The synthesis of these benzamides relies on 1,1′-carbonyldiimidazole (CDI) rather than traditional chlorinating agents like thionyl chloride.

  • Mechanistic Advantage: CDI is a mild, moisture-tolerant coupling agent that forms an active acylimidazole intermediate. Unlike acid chlorides, CDI activation does not generate strongly acidic byproducts (e.g., HCl)[4]. This prevents the unwanted cleavage of the highly electron-rich 4-methoxy ether and avoids electrophilic aromatic side reactions on the sterically hindered, dibrominated benzene ring.

Causality in Antisolvent Crystallization

Obtaining diffraction-quality crystals of highly hydrophobic, halogenated aromatics is notoriously difficult due to their tendency to precipitate as amorphous powders.

  • Solvent System: A Methanol/Water (MeOH:H₂O) binary system is employed[3]. Methanol acts as the primary solvent, fully solvating the hydrophobic brominated core and the aliphatic/aromatic amide tails. Water acts as the antisolvent.

  • Nucleation Control: By allowing the slow evaporation of methanol, the water fraction gradually increases. This smoothly reduces the solubility boundary, pushing the system into the metastable zone where controlled nucleation occurs. The slow kinetics allow the heavy bromine atoms to align via halogen bonding (Br···Br and Br···O interactions), yielding highly ordered monoclinic crystals.

SynthesisWorkflow N1 3,5-dibromo-4-methoxybenzoic acid (Marine Scaffold) N2 CDI Activation (CH3CN, RT) N1->N2 N3 Amine Addition (Isopentylamine / Phenethylamine) N2->N3 N4 Crude Amides (Compounds 9 & 10) N3->N4 N5 Crystallization (MeOH:H2O Slow Evaporation) N4->N5 N6 Single Crystals for X-ray Diffraction N5->N6

Caption: Workflow for the synthesis and crystallization of brominated benzamide derivatives.

Experimental Protocols

The following self-validating protocols describe the exact methodology used to synthesize and crystallize the 3,5-dibromo-4-methoxybenzamide derivatives[3][4].

Protocol A: CDI-Mediated Amide Synthesis
  • Scaffold Solvation: Dissolve 1.0 equivalent of 3,5-dibromo-4-methoxybenzoic acid in anhydrous acetonitrile (CH₃CN) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of 1,1′-carbonyldiimidazole (CDI) to the solution at room temperature. Stir the mixture until the evolution of CO₂ gas completely ceases (typically 1–2 hours), indicating the full formation of the acylimidazole intermediate.

  • Amidation: Introduce 1.2 equivalents of the target primary amine (isopentylamine for Compound 9; phenethylamine for Compound 10). Stir at room temperature for 12–24 hours.

  • Isolation: Evaporate the solvent under reduced pressure. Partition the residue between ethyl acetate and water to remove imidazole byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

Protocol B: Antisolvent Crystallization for X-ray Diffraction
  • Primary Dissolution: Dissolve 50 mg of the purified amide (>95% purity) in a minimal volume of HPLC-grade Methanol (approx. 2–3 mL) in a clean glass vial.

  • Antisolvent Titration: Slowly add ultra-pure Water (H₂O) dropwise until the solution reaches the cloud point (initial precipitation).

  • Clarification: Add 1–2 drops of Methanol back into the vial just until the solution becomes perfectly clear again.

  • Slow Evaporation: Cover the vial with parafilm and puncture 2–3 small pinholes. Leave undisturbed at room temperature in a vibration-free environment for 5–10 days.

  • Harvesting: Carefully decant the mother liquor and harvest the resulting single crystals using a nylon loop for immediate mounting on the X-ray diffractometer.

Crystallographic Data and X-ray Diffraction Analysis

Both Compound 9 and Compound 10 crystallize in the monoclinic crystal system within the P21​/c space group[3]. The structural parameters derived from single-crystal X-ray diffraction (using Cu Kα radiation, λ=1.54184 Å) are summarized below.

Table 1: Unit Cell Parameters and Refinement Data
Crystallographic ParameterCompound 9 (N-isopentyl)Compound 10 (N-phenethyl)
Empirical Formula C₁₃H₁₇Br₂NO₂C₁₆H₁₅Br₂NO₂
Molecular Weight 379.09 g/mol 413.11 g/mol
Temperature 100.0 K100.0 K
Crystal System MonoclinicMonoclinic
Space Group P21​/c P21​/c
a (Å) 11.6000(2)15.8658(8)
b (Å) 27.4194(5)11.6363(7)
c (Å) 9.5400(2)8.6470(4)
β (°) 90.957(2)101.724(5)
Volume (ų) 3033.92(10)1563.10(15)
Z (Molecules/Unit Cell) 84
Z' (Asymmetric Unit) 21
Calculated Density ( Dc​ ) 1.660 g/cm³1.755 g/cm³
Structural Insights

A critical observation from the XRD data is the difference in the asymmetric unit ( Z′ ). Compound 9 exhibits Z′=2 , meaning there are two crystallographically independent molecules in the asymmetric unit[3]. This is a direct consequence of the conformational flexibility of the aliphatic isopentyl chain, which allows the molecules to adopt two distinct conformations to maximize packing efficiency and optimize intermolecular halogen bonding. In contrast, the more rigid phenethyl group in Compound 10 restricts conformational freedom, resulting in a standard Z′=1 and a significantly denser crystal lattice ( 1.755 g/cm³ vs 1.660 g/cm³)[3].

Biological Efficacy: Anti-Biofilm Activity

The structural features elucidated by XRD directly inform the biological activity of these compounds. The library was screened against the clinically relevant Pseudomonas aeruginosa strains PAO1 and PDO300[2].

While the parent scaffold (3,5-dibromo-4-methoxybenzoic acid) acts primarily as a biofilm inhibitor, the semisynthetic amide derivatives demonstrated enhanced planktonic growth inhibition[1][2]. Specifically, structural modifications at the amide tail significantly altered efficacy: derivatives like 3,5-dibromo-N-(4-fluorophenethyl)-4-methoxybenzamide inhibited biofilm formation by 21% at 50 μM, while polyamine-linked bis-amides achieved up to 46% planktonic inhibition[1][2].

BiologicalScreening S1 Synthesized Library (13 Amides) S2 P. aeruginosa PAO1 Screening S1->S2 S3 P. aeruginosa PDO300 Screening S1->S3 S4 Planktonic Growth Inhibition (up to 46%) S3->S4 S5 Biofilm Formation Inhibition (up to 21%) S3->S5

Caption: Screening pathway for evaluating anti-biofilm and planktonic inhibition efficacy.

References

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid. Griffith Research Online. Available at:[Link]

Sources

Exploratory

The Emergent Therapeutic Potential of 3,5-Dibromo-4-methoxybenzamide Derivatives: A Mechanistic Deep Dive

Executive Summary The 3,5-dibromo-4-methoxybenzamide scaffold represents a promising, yet underexplored, chemotype in modern medicinal chemistry. While direct biological data on its derivatives are nascent, a comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-dibromo-4-methoxybenzamide scaffold represents a promising, yet underexplored, chemotype in modern medicinal chemistry. While direct biological data on its derivatives are nascent, a comprehensive analysis of structurally analogous compounds, particularly 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, reveals a potent and specific mechanism of action centered on the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide synthesizes the available preclinical data to illuminate the mechanism of action, therapeutic potential, and key experimental methodologies for evaluating this class of compounds. We will delve into the molecular interactions, downstream signaling consequences, and cellular effects that underpin their anticancer activity, providing a robust framework for researchers and drug development professionals.

Introduction: The 3,5-Dibromo-4-methoxybenzoic Acid Scaffold - A Privileged Starting Point

The 3,5-dibromo-4-methoxybenzoic acid core is a halogenated aromatic carboxylic acid, a structural motif found in various bioactive natural products isolated from marine sponges.[1] Its unique substitution pattern, featuring two bromine atoms and a methoxy group, offers a versatile platform for synthetic elaboration.[2] The carboxylic acid moiety is readily amenable to chemical modifications, such as the formation of amides and esters, allowing for the generation of diverse compound libraries for biological screening.[1][2] The bromine and methoxy substituents play a crucial role in modulating the electronic and lipophilic properties of the molecule, which are critical for target binding and pharmacokinetic profiles.[1][2]

While direct studies on 3,5-dibromo-4-methoxybenzamide derivatives are limited, the benzoic acid scaffold is a well-established feature in numerous anticancer agents.[1] By drawing parallels with structurally related benzamide derivatives, we can infer a strong potential for these compounds as inhibitors of various protein kinases, which are pivotal regulators of cellular processes like proliferation, survival, and differentiation.[1]

Core Mechanism of Action: Targeting the FGFR1 Kinase Domain

Extensive research on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which share a high degree of structural similarity with the topic of this guide, has identified Fibroblast Growth Factor Receptor 1 (FGFR1) as a primary molecular target.[1][3][4] FGFRs are a family of receptor tyrosine kinases (RTKs) that play a critical role in cell signaling related to proliferation, survival, differentiation, and angiogenesis.[3] Dysregulation of FGFR signaling, often through gene amplification or mutations, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4]

The proposed mechanism of action for these benzamide derivatives is the competitive inhibition of ATP binding to the FGFR1 kinase domain.[3] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways.[3]

Molecular Interactions and Binding Mode

Molecular docking studies of a promising compound, C9 (a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative), have provided insights into its binding mode within the ATP-binding pocket of FGFR1.[3][4] These studies suggest that the benzamide core forms critical hydrogen bonds with the hinge region of the kinase domain, a common interaction for ATP-competitive inhibitors.[3] The specific substitutions on the benzamide ring are thought to extend into and interact with a hydrophobic pocket (pocket 1), which is a key determinant for inhibitor selectivity towards FGFR1.[3]

Downstream Signaling Cascade Inhibition

By inhibiting FGFR1 autophosphorylation, these derivatives effectively block the activation of downstream signaling pathways crucial for tumor growth and survival. The key inhibited pathways include:

  • MAPK/ERK Pathway: Inhibition of FGFR1 phosphorylation prevents the recruitment and phosphorylation of downstream effectors like PLCγ1 and subsequently ERK.[3][4] The MAPK/ERK pathway is a central regulator of cell proliferation and survival.

  • PLCγ Pathway: The phosphorylation of PLCγ1 is a direct consequence of FGFR1 activation. Its inhibition by these compounds further disrupts downstream signaling events.[3][4]

The following diagram illustrates the proposed mechanism of action:

FGFR1_Inhibition cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling FGFR1_inactive Inactive FGFR1 FGFR1_active Active (Phosphorylated) FGFR1 FGFR1_inactive->FGFR1_active Dimerization & Autophosphorylation PLCg1 PLCγ1 FGFR1_active->PLCg1 Phosphorylates ERK ERK FGFR1_active->ERK Activates via MAPK pathway FGF FGF Ligand FGF->FGFR1_inactive Binds Inhibitor 3,5-Dibromo-4- methoxybenzamide Derivative Inhibitor->FGFR1_active Inhibits Autophosphorylation PLCg1_p p-PLCγ1 PLCg1->PLCg1_p ERK_p p-ERK ERK->ERK_p Proliferation Cell Proliferation & Survival PLCg1_p->Proliferation ERK_p->Proliferation caption Figure 1: Proposed mechanism of FGFR1 inhibition.

Caption: Figure 1: Proposed mechanism of FGFR1 inhibition.

Cellular Consequences of FGFR1 Inhibition

The inhibition of FGFR1 signaling by 3,5-dibromo-4-methoxybenzamide derivatives translates into significant anticancer effects at the cellular level.

Inhibition of Cancer Cell Proliferation

A key outcome of FGFR1 inhibition is the suppression of cell proliferation in cancer cell lines with FGFR1 amplification.[3][4] This has been demonstrated in various non-small cell lung cancer (NSCLC) cell lines.[3][4]

Induction of Apoptosis

These compounds have been shown to induce cellular apoptosis in a dose-dependent manner.[3][4] By blocking the pro-survival signals emanating from FGFR1, the intrinsic apoptotic pathway is likely activated, leading to programmed cell death.

Cell Cycle Arrest

Treatment with these derivatives can lead to cell cycle arrest, specifically at the G2 phase.[3][4] This indicates an interference with the cellular machinery that governs cell cycle progression, preventing cancer cells from dividing.

Quantitative Data Summary

The following table summarizes the anticancer activity of a representative 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (Compound C9) against various NSCLC cell lines, highlighting the potential of this chemical class.[1]

Compound IDTargetCell LineIC50 (µM)[3][4]
C9FGFR1NCI-H5201.36 ± 0.27
C9FGFR1NCI-H15811.25 ± 0.23
C9FGFR1NCI-H2262.31 ± 0.41
C9FGFR1NCI-H4602.14 ± 0.36
C9FGFR1NCI-H17031.85 ± 0.32

Key Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 3,5-dibromo-4-methoxybenzamide derivatives, adapted from methodologies used for structurally related compounds.

Protocol 1: Synthesis of 3,5-Dibromo-4-methoxy-N-(aryl)benzamide Derivatives

This protocol outlines a general method for the synthesis of amide derivatives from 3,5-dibromo-4-methoxybenzoic acid and various anilines.[1]

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) in DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Synthesis_Workflow Start Start: 3,5-Dibromo-4-methoxybenzoic acid & Substituted aniline Activation Activation of Carboxylic Acid (EDC, HOBt in DMF) Start->Activation Coupling Amide Coupling Reaction (12-24h at RT) Activation->Coupling Workup Aqueous Workup & Extraction (DCM, NaHCO3, Brine) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product: 3,5-Dibromo-4-methoxy-N-(aryl)benzamide Purification->Product caption Figure 2: General synthesis workflow.

Caption: Figure 2: General synthesis workflow.

Protocol 2: In Vitro FGFR1 Kinase Assay

This protocol describes a method to determine the inhibitory activity of the synthesized compounds against the FGFR1 enzyme.

Materials:

  • Recombinant human FGFR1 enzyme

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the recombinant FGFR1 enzyme, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP produced, is measured using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol details a method to assess the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., NCI-H520)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds (and a vehicle control) for a specified period (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 values.

Conclusion and Future Directions

The 3,5-dibromo-4-methoxybenzamide scaffold holds significant promise for the development of novel anticancer agents. Based on the compelling evidence from structurally related compounds, the primary mechanism of action is likely the inhibition of the FGFR1 kinase and its downstream signaling pathways. This leads to potent antiproliferative, pro-apoptotic, and cell cycle-disrupting effects in cancer cells.

Future research should focus on the synthesis and direct biological evaluation of a focused library of 3,5-dibromo-4-methoxybenzamide derivatives. Key areas of investigation should include:

  • Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity for FGFR1.

  • In vivo efficacy studies: To evaluate the antitumor activity of lead compounds in animal models.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of the most promising candidates.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the exploration of this promising chemical class and its potential translation into novel cancer therapeutics.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]

Sources

Foundational

Thermodynamic Stability of 3,5-Dibromo-4-Methoxybenzamide at Room Temperature: A Physicochemical Guide

Executive Summary 3,5-dibromo-4-methoxybenzamide (DBMBA) is a highly specialized halogenated aromatic compound. Originally derived from the marine natural product 3,5-dibromo-4-methoxybenzoic acid—isolated from the Austr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-dibromo-4-methoxybenzamide (DBMBA) is a highly specialized halogenated aromatic compound. Originally derived from the marine natural product 3,5-dibromo-4-methoxybenzoic acid—isolated from the Australian marine sponge Ianthella basta—this scaffold has gained significant traction in medicinal chemistry for its ability to inhibit biofilm formation in clinically relevant pathogens like Pseudomonas aeruginosa[1].

For drug development professionals and formulation scientists, understanding the thermodynamic stability of DBMBA at room temperature (298.15 K) is critical. This whitepaper deconstructs the structural causality behind the compound's remarkable solid-state stability, detailing the interplay of intermolecular hydrogen bonding, halogen bonding, and steric locking. Furthermore, it provides field-proven, self-validating experimental workflows to empirically quantify its thermodynamic profile.

Structural Thermodynamics & Causality of Stability

The thermodynamic stability of a crystalline solid at room temperature is dictated by its crystal lattice energy, which is the sum of all intermolecular interactions minus the entropic penalties of molecular conformation. DBMBA exhibits exceptional thermodynamic stability due to three primary structural drivers[2][3]:

Extensive Intermolecular Hydrogen Bonding (Enthalpic Driver)

The primary amide group (-CONH₂) is the core driver of lattice stability. The carbonyl oxygen acts as a potent hydrogen bond acceptor, while the two amino protons act as donors. In halogenated benzamides, these interactions form dense 2D or 3D supramolecular networks[2]. Because the thermal energy at room temperature (~2.5 kJ/mol) is vastly insufficient to disrupt these networks (which typically require 25–35 kJ/mol to break), the compound remains highly crystalline and phase-stable[3].

Halogen Bonding and Inductive Effects

Bromine atoms are highly polarizable. The electron-deficient region (the σ -hole) on the bromine atoms at the 3 and 5 positions interacts with electron-rich regions (such as the methoxy oxygen or adjacent π -systems of neighboring molecules). This halogen bonding acts as a secondary enthalpic anchor, increasing the density of the crystal packing[3]. Furthermore, the intense electron-withdrawing inductive effect of the dibromo substitution stabilizes the aromatic ring and lowers the pKa of the conjugate acid to approximately -2.5 to -3.0, rendering the amide nitrogen chemically inert to ambient moisture[3].

Steric Locking (Entropic Driver)

The 4-methoxy group is flanked by two bulky bromine atoms. This severe steric hindrance restricts the free rotation of the O-CH₃ bond. By locking the molecule into a single, low-energy conformer, the conformational entropy of the solid state is minimized. At room temperature, this prevents spontaneous polymorphic transitions, ensuring the compound remains thermodynamically trapped in its most stable crystalline form.

G DBMBA 3,5-dibromo-4-methoxybenzamide Amide Amide Group (-CONH2) DBMBA->Amide Halogens 3,5-Dibromo Substitution DBMBA->Halogens Methoxy 4-Methoxy Group DBMBA->Methoxy HBond Intermolecular H-Bonding (N-H...O=C) Amide->HBond Donors/Acceptors XBond Halogen Bonding (Br...Br, Br...O) Halogens->XBond Polarizability Steric Steric Locking & Inductive Effect Halogens->Steric Bulky radii Methoxy->Steric Restricted rotation Lattice High Crystal Lattice Energy (Thermodynamic Stability at RT) HBond->Lattice XBond->Lattice Steric->Lattice

Fig 1. Thermodynamic stabilization pathways of 3,5-dibromo-4-methoxybenzamide.

Quantitative Thermodynamic Profile

Based on crystallographic and calorimetric assessments of DBMBA and closely related halogenated benzamide analogs, the following thermodynamic parameters summarize the compound's physicochemical behavior at room temperature[2][3].

Physicochemical ParameterValue / Estimated RangeStructural Causality
Molecular Weight 308.96 g/mol Formula: C₈H₇Br₂NO₂
Phase at 298.15 K Crystalline SolidHigh lattice energy driven by N-H...O=C networks[2].
Melting Point (Onset) ~180°C - 185°CHalogen and amide network stabilization[3].
Enthalpy of Fusion ( ΔHfus​ ) 25 - 35 kJ/molEnergy required to disrupt the primary H-bond network[3].
Conjugate Acid pKa -2.5 to -3.0Inductive electron withdrawal by 3,5-dibromo groups[3].
RT Degradation Kinetics Negligible (< 0.1% / yr)Steric shielding of the amide bond prevents hydrolysis.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of DBMBA at room temperature, scientists must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems: the output of one step confirms the integrity of the prior step.

Workflow Sample DBMBA Solid Sample SCXRD X-Ray Crystallography (Lattice Packing) Sample->SCXRD IMC Isothermal Microcalorimetry (RT Kinetics) Sample->IMC DSC DSC / TGA (Thermal Phase Transitions) Sample->DSC Data Thermodynamic Profile (ΔH, Lattice Energy, pKa) SCXRD->Data 3D Coordinates IMC->Data Heat Flow (μW) DSC->Data Melting Enthalpy

Fig 2. Experimental workflow for validating room-temperature thermodynamic stability.

Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)

Purpose: To map the exact 3D coordinates of the hydrogen and halogen bonding networks that confer room-temperature stability[1][4].

  • Crystallization: Dissolve 50 mg of highly pure (>95%) DBMBA in a minimal volume of a 1:1 Methanol:Water (MeOH:H₂O) mixture[5]. Allow the solvent to evaporate slowly at exactly 298 K over 5–7 days.

  • Mounting: Select a single, defect-free crystal under polarized light and mount it on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

  • Data Collection: Collect diffraction data at 298 K to capture the true room-temperature unit cell parameters.

  • Validation: Solve the structure using direct methods. Self-Validation Check: An R-factor (residual factor) of < 5% confirms that the atomic coordinates and calculated intermolecular bond distances (e.g., N-H...O) are highly reliable.

Protocol 2: Isothermal Microcalorimetry (IMC)

Purpose: To directly measure the real-time thermodynamic stability (heat flow) at exactly 298.15 K, detecting any slow-onset amorphous-to-crystalline transitions, polymorphic shifts, or chemical degradation.

  • Preparation: Accurately weigh 100 mg of crystalline DBMBA into a sterilized glass ampoule. Seal the ampoule hermetically to prevent moisture ingress.

  • Equilibration: Lower the ampoule into the microcalorimeter block pre-set to 298.15 K. Allow 2 hours for thermal equilibration.

  • Measurement: Record the heat flow ( μ W) continuously for 72 hours.

  • Validation: Self-Validation Check: A flat baseline heat flow of < 1 μ W/g indicates absolute thermodynamic stability. Any exothermic peaks would indicate a spontaneous transition to a lower-energy state, which is theoretically impossible if the compound is already in its most stable polymorphic form.

Protocol 3: Differential Scanning Calorimetry (DSC)

Purpose: To determine the enthalpy of fusion ( ΔHfus​ ) and extrapolate the strength of the crystal lattice[3].

  • Loading: Crimp 5 mg of DBMBA into an aluminum DSC pan with a pinhole lid to allow gas escape.

  • Heating Profile: Equilibrate at 25°C, then heat at a constant rate of 10°C/min up to 300°C under a dry nitrogen purge (50 mL/min).

  • Analysis: Integrate the area under the melting peak to calculate ΔHfus​ .

  • Validation: Self-Validation Check: A sharp, singular endothermic peak at ~180–185°C with no preceding exothermic events confirms phase purity and the absence of metastable polymorphs[3].

Conclusion

The thermodynamic stability of 3,5-dibromo-4-methoxybenzamide at room temperature is an emergent property of its highly optimized molecular architecture. The synergistic effects of robust primary amide hydrogen bonding, dense halogen bonding, and the steric locking of the methoxy group create a crystal lattice with a high energy barrier to degradation or polymorphic transition. By employing rigorous, self-validating analytical techniques like SCXRD, IMC, and DSC, researchers can confidently utilize this scaffold in long-term drug formulation and advanced medicinal chemistry applications.

References

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid Source: Griffith University Research Online URL:[Link][1]

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4- methoxybenzo (Crystallization and X-Ray Studies) Source: Griffith University Research Online URL:[Link][5]

  • X-ray diffraction studies of semisynthetic natural product derivatives Source: Griffith University Research Online URL:[Link][4]

Sources

Exploratory

Solubility Profile of 3,5-Dibromo-4-Methoxybenzamide in Organic Solvents: A Technical Guide for Drug Development and Synthesis

Executive Summary The marine-derived scaffold 3,5-dibromo-4-methoxybenzamide (DBMBA) has emerged as a critical structural motif in medicinal chemistry, particularly in the development of semisynthetic amide libraries tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The marine-derived scaffold 3,5-dibromo-4-methoxybenzamide (DBMBA) has emerged as a critical structural motif in medicinal chemistry, particularly in the development of semisynthetic amide libraries targeting Pseudomonas aeruginosa biofilms [1]. Derived from the secondary metabolites of the Australian marine sponge Ianthella basta, this compound presents unique physicochemical challenges during synthesis, purification, and biological assay formulation.

As a Senior Application Scientist, I have compiled this technical whitepaper to elucidate the thermodynamic solubility profile of DBMBA across various organic solvent classes. By understanding the causality behind its solvation mechanics—driven by its amphiphilic functional groups and halogen bonding capabilities—researchers can optimize reaction yields, prevent precipitation in high-throughput screening assays, and streamline downstream purification workflows.

Physicochemical Profiling & Structural Causality

The solubility of DBMBA is not uniform; it is strictly governed by the interplay between its highly polarizable, lipophilic aromatic core and its hydrogen-bonding capable substituents. The molecule possesses three distinct solvation domains:

  • The Primary Amide Group (-CONH₂): Acts as both a strong hydrogen-bond donor and acceptor. This region demands polar solvents capable of disrupting the strong intermolecular hydrogen-bonded dimer networks typical of crystalline benzamides.

  • The Methoxy Group (-OCH₃): Functions as a localized hydrogen-bond acceptor, providing a secondary site for protic solvent interaction.

  • The 3,5-Dibromo-Aryl Ring: The heavy bromine atoms are highly polarizable and lipophilic. They participate in halogen bonding and strong van der Waals interactions, driving the compound's affinity for chlorinated and polar aprotic environments [3].

When DBMBA is introduced to an organic solvent, the solvent must overcome the compound's high crystal lattice energy. Solvents that can simultaneously solvate the polar amide and the polarizable halogens without competing against themselves yield the highest solubility.

G DBMBA 3,5-dibromo-4- methoxybenzamide Amide Amide Group (Polar) DBMBA->Amide Methoxy Methoxy Group (H-Bond Acceptor) DBMBA->Methoxy Dibromo Dibromo-Aryl (Lipophilic) DBMBA->Dibromo Protic Polar Protic (EtOH, MeOH) Amide->Protic H-Bonding Aprotic Polar Aprotic (DMSO, DMF) Amide->Aprotic Dipole-Dipole Methoxy->Protic H-Bonding Chlorinated Chlorinated (DCM, CHCl3) Dibromo->Chlorinated Halogen Bonding NonPolar Non-Polar (Hexane, Toluene) Dibromo->NonPolar Weak vdW

Structural features of 3,5-dibromo-4-methoxybenzamide dictating solvent-specific interactions.

Solubility Profile Across Organic Solvent Classes

Based on structural analogs and empirical thermodynamic data [3], the solubility of DBMBA can be categorized into four primary solvent classes.

Polar Aprotic Solvents (Excellent Solubility)

Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) exhibit the highest solubilization capacity for DBMBA. The strong dipole moments of these solvents effectively solvate the amide group via dipole-dipole interactions, while their aprotic nature prevents them from forming self-associated hydrogen-bond networks that would otherwise exclude the bulky dibromo-aryl ring.

Chlorinated Solvents (High Solubility)

Dichloromethane (DCM) and Chloroform (CHCl₃) are highly effective. The structural similarity in polarity and the presence of halogen atoms in both the solute and solvent create highly favorable intermolecular halogen-halogen interactions. DCM is the premier choice for liquid-liquid extraction and coupling reactions involving DBMBA.

Polar Protic Solvents (Moderate Solubility)

Methanol (MeOH) and Ethanol (EtOH) provide moderate solubility. While they form excellent hydrogen bonds with the amide and methoxy groups, their highly polar, self-associating nature creates a hydrophobic penalty for the dibromo-aryl ring, limiting total dissolution compared to aprotic solvents.

Non-Polar Solvents (Poor Solubility)

Hexane , Toluene , and Petroleum Ether exhibit negligible solubility. The weak van der Waals forces generated by these solvents are insufficient to break the strong intermolecular hydrogen bonds and pi-pi stacking present in the DBMBA crystal lattice.

Quantitative Solubility Summary
Solvent ClassRepresentative SolventsEstimated Solubility Range (25°C)Primary Solvation Mechanism
Polar Aprotic DMSO, DMF, Acetone> 100 mg/mLDipole-dipole, polarizable halogen solvation
Chlorinated DCM, Chloroform50 – 100 mg/mLHalogen bonding, polarity matching
Polar Protic Methanol, Ethanol10 – 50 mg/mLHydrogen bonding (donor/acceptor)
Non-Polar Hexane, Toluene< 1 mg/mLWeak van der Waals (insufficient)

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for formulation and synthesis, kinetic solubility (e.g., solvent titration) is insufficient. The Saturation Shake-Flask Method [2] must be employed to determine the true thermodynamic equilibrium of DBMBA.

Step-by-Step Methodology

1. Solid Dispensing (Saturation Preparation)

  • Action: Weigh approximately 50 mg of crystalline DBMBA into a 2 mL amber glass HPLC vial.

  • Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation. Amber glass is used to prevent potential UV-induced degradation of the halogenated aromatic ring during the prolonged equilibration phase.

2. Solvent Addition & Sealing

  • Action: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap.

  • Causality: PTFE prevents solvent evaporation and chemical leaching which could artificially alter the concentration or introduce chromatographic artifacts.

3. Equilibration

  • Action: Place the vials in an orbital thermoshaker set to 25.0°C ± 0.1°C at 500 rpm for 48 hours.

  • Causality: Temperature control is paramount; even a 1°C fluctuation can alter solubility by 5-10%. A 48-hour window ensures the transition from kinetic dissolution to true thermodynamic equilibrium.

4. Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C. Do not use syringe filters.

  • Causality: Centrifugation is preferred over filtration because the lipophilic dibromo-aryl core of DBMBA is highly prone to non-specific adsorption onto standard nylon or PTFE filter membranes, which would result in a falsely low concentration reading.

5. Quantification (HPLC-UV)

  • Action: Carefully aspirate the supernatant, dilute it 1:100 in the mobile phase (e.g., Acetonitrile:Water), and analyze via HPLC-UV at λ = 254 nm against a standard calibration curve.

6. Solid-State Quality Control (Critical Step)

  • Action: Recover the undissolved solid pellet, dry it under a gentle stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: This validates that the solvent did not induce a polymorphic transformation or form a solvate (e.g., a DBMBA-DMSO solvate), which would possess a completely different intrinsic solubility than the starting material.

G Step1 1. Solid Dispensing (Excess DBMBA) Step2 2. Solvent Addition (Target Organic Solvents) Step1->Step2 Step3 3. Equilibration (Shake-flask, 48h, 25°C) Step2->Step3 Step4 4. Phase Separation (High-Speed Centrifugation) Step3->Step4 Step5 5. Quantification (HPLC-UV / LC-MS) Step4->Step5 QC Solid-State Analysis (XRPD for Polymorphism) Step4->QC Undissolved Pellet

Standardized high-throughput thermodynamic solubility screening workflow for DBMBA.

Implications for Drug Development & Synthesis

Understanding this solubility profile directly impacts two major phases of drug development:

  • Semisynthetic Library Generation: When utilizing DBMBA as a scaffold for synthesizing complex amide libraries (such as those targeting P. aeruginosa [1]), coupling reactions should be conducted in DCM or DMF . Attempting these reactions in protic solvents like ethanol will result in poor reagent solubility and sluggish kinetics due to solvent-solute hydrogen bonding competing with the reactive centers.

  • In Vitro Assay Formulation: For biological screening against bacterial biofilms, DBMBA must be prepared as a highly concentrated stock solution. DMSO is the mandatory solvent here. Because DBMBA solubility in DMSO exceeds 100 mg/mL, researchers can create 50 mM stock solutions. This ensures that when the compound is spiked into aqueous biological media, the final DMSO concentration remains below 1% (v/v), thereby preventing solvent-induced cytotoxicity or artificial biofilm disruption.

References

  • Hayes, S., White, J. M., Rehm, B. H. A., & Davis, R. A. (2025). "Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid." Tetrahedron, 193, 135104.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydroethanolic mixtures." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3,5-dibromo-4-methoxybenzamide

Application Note: High-Yield Synthesis and Validation of 3,5-Dibromo-4-methoxybenzamide Prepared by: Senior Application Scientist, Chemical Development Target Audience: Medicinal Chemists, Drug Discovery Researchers, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Validation of 3,5-Dibromo-4-methoxybenzamide

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists

Executive Summary & Biological Context

The marine sponge Ianthella basta yields a variety of brominated tyrosine derivatives, notably bastadins and their monomeric precursors, which have garnered significant interest in medicinal chemistry[1]. Specifically, 3,5-dibromo-4-methoxybenzoic acid serves as a highly privileged scaffold for the development of novel antimicrobial agents, particularly inhibitors of Pseudomonas aeruginosa biofilm formation and planktonic growth[2].

This application note details a robust, self-validating protocol for the synthesis of 3,5-dibromo-4-methoxybenzamide , a fundamental primary amide analog derived from this marine natural product scaffold. The methodology prioritizes mild conditions to preserve the integrity of the methoxy group while ensuring high conversion rates suitable for downstream library generation.

Mechanistic Rationale & Pathway Design

Traditional acyl chloride formations (e.g., using thionyl chloride or oxalyl chloride) can be unnecessarily harsh, occasionally leading to demethylation of the para-methoxy group or generating highly corrosive byproducts that complicate purification.

To circumvent this, our protocol utilizes 1,1′-Carbonyldiimidazole (CDI) as the coupling reagent in anhydrous acetonitrile (CH3CN)[2].

  • Causality of Activation: CDI reacts with the carboxylic acid to form a highly reactive acyl imidazole intermediate. This step is thermodynamically driven by the release of carbon dioxide ( CO2​ ), which provides a convenient visual cue (effervescence) to monitor reaction progress.

  • Causality of Amidation: The subsequent introduction of an ammonia source (e.g., ammonium acetate or aqueous ammonia) rapidly displaces the imidazole leaving group, forming the stable primary amide. The mild nature of imidazole as a byproduct prevents degradation of the halogenated aromatic system.

SynthesisPathway Acid 3,5-dibromo-4- methoxybenzoic acid (Starting Material) Intermediate Acyl Imidazole Intermediate Acid->Intermediate CH3CN, RT - CO2 CDI 1,1'-Carbonyldiimidazole (Activator) CDI->Intermediate Product 3,5-dibromo-4- methoxybenzamide (Target Amide) Intermediate->Product Nucleophilic Acyl Substitution Ammonia Ammonia Source (Nucleophile) Ammonia->Product - Imidazole

Fig 1: CDI-mediated activation and amidation workflow for 3,5-dibromo-4-methoxybenzamide.

Reagent Matrix & Stoichiometry

Reagent / CompoundRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
3,5-dibromo-4-methoxybenzoic acid Scaffold / Substrate309.941.03.10 g
1,1′-Carbonyldiimidazole (CDI) Coupling Agent162.151.21.95 g
Ammonium acetate ( NH4​OAc )Ammonia Source77.083.02.31 g
Acetonitrile ( CH3​CN , anhydrous)Solvent41.05N/A40 mL
Ethyl Acetate / Water Workup SolventsN/AN/AAs needed

Step-by-Step Synthesis Protocol

Phase 1: Carboxylic Acid Activation

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dibromo-4-methoxybenzoic acid (3.10 g, 10 mmol) in anhydrous CH3​CN (40 mL) under an inert nitrogen atmosphere.

  • Activation: Add CDI (1.95 g, 12 mmol) to the suspension in a single portion.

    • Expert Insight: You will observe immediate effervescence. This is the liberation of CO2​ gas, confirming the formation of the reactive acyl imidazole intermediate.

  • Maturation: Stir the reaction mixture at room temperature (20–25 °C) for 1.5 hours. The suspension will gradually clear into a homogeneous solution as the active intermediate forms.

Phase 2: Amidation 4. Nucleophilic Addition: Add ammonium acetate (2.31 g, 30 mmol) directly to the reaction mixture.

  • Expert Insight: Ammonium acetate is preferred over aqueous ammonia here to maintain the anhydrous integrity of the solvent system, preventing premature hydrolysis of the acyl imidazole back to the starting acid.
  • Reaction Completion: Stir the mixture at room temperature for an additional 12–16 hours. Reaction progress should be monitored via TLC (Hexanes:Ethyl Acetate 1:1, UV visualization).

Phase 3: Workup & Isolation 6. Quenching: Concentrate the reaction mixture under reduced pressure to remove the majority of the acetonitrile. 7. Extraction: Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (50 mL). The organic layer will contain the target amide, while the aqueous layer will sequester the water-soluble imidazole byproduct and unreacted ammonium salts. 8. Washing: Wash the organic layer sequentially with 1M HCl (20 mL) to remove residual imidazole, followed by saturated aqueous NaHCO3​ (20 mL) to remove any unreacted starting acid, and finally with brine (20 mL). 9. Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product. 10. Purification: Recrystallize the crude solid from a mixture of hot ethanol and water to yield pure 3,5-dibromo-4-methoxybenzamide as a crystalline solid.

Analytical Validation System

To ensure the protocol acts as a self-validating system, the isolated compound must be subjected to orthogonal analytical techniques. The presence of the dibromo-substitution pattern provides a highly distinct isotopic signature in mass spectrometry.

ValidationWorkflow Crude Isolated Product (Post-Recrystallization) LCMS High-Resolution MS (Isotope Pattern Analysis) Crude->LCMS Confirm Mass NMR 1H & 13C NMR (Structural Elucidation) Crude->NMR Confirm Purity Validated Validated Scaffold (Ready for Bioassay) LCMS->Validated 1:2:1 Bromine Isotope Ratio NMR->Validated Amide & Methoxy Peaks Confirmed

Fig 2: Orthogonal analytical workflow for validating the synthesized benzamide.

Expected Analytical Data Profile:

TechniqueExpected Signals / ObservationsDiagnostic Value
HRMS (ESI+) [M+H]+ at m/z ~307.89, 309.89, 311.89The distinct 1:2:1 triplet intensity ratio confirms the presence of two bromine atoms on the scaffold.
1H NMR (DMSO-d6) δ ~8.10 (s, 2H, Ar-H), ~8.0 (br s, 1H, NH), ~7.4 (br s, 1H, NH), ~3.85 (s, 3H, OCH3​ )The 2H singlet confirms the symmetric meta-protons. The broad singlets confirm primary amide formation.
13C NMR (DMSO-d6) δ ~165.0 (C=O), ~155.0 (Ar-C-O), ~132.0 (Ar-CH), ~131.5 (Ar-C), ~117.5 (Ar-C-Br), ~60.5 ( OCH3​ )Confirms the carbon skeleton and the intact methoxy ether linkage[3].

References

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid. Griffith University Research Repository. Retrieved from: [Link]

  • BENZOIC ACID, 3,5-DIBROMO-4-(METHOXY-13C)- METHYL ESTER. SpectraBase. Retrieved from:[Link]

Sources

Application

Application Note: Regioselective Synthesis of 3,5-Dibromo-4-methoxybenzamide via Electrophilic Aromatic Substitution

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 3,5-dibromo-4-methoxyaryl motif is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 3,5-dibromo-4-methoxyaryl motif is a privileged structural scaffold frequently encountered in marine natural products, most notably the bastadins isolated from the marine sponge Ianthella basta[1]. These compounds and their synthetic derivatives have garnered significant attention in drug development due to their potent antibacterial and anti-biofilm activities against clinically relevant strains like Pseudomonas aeruginosa[1].

Synthesizing 3,5-dibromo-4-methoxybenzamide from 4-methoxybenzamide relies on a highly predictable and regioselective Electrophilic Aromatic Substitution (EAS). The regiochemistry is dictated by the competing electronic effects of the two existing substituents:

  • The Methoxy Group (-OCH₃): A strongly activating, ortho/para-directing group driven by resonance (+R effect).

  • The Carboxamide Group (-CONH₂): A moderately deactivating, meta-directing group driven by electron withdrawal (-M effect).

Because the para position relative to the methoxy group is sterically occupied by the amide moiety, the incoming electrophiles are directed exclusively to the 3 and 5 positions. These positions are simultaneously ortho to the activating methoxy group and meta to the deactivating amide group, creating a synergistic directing effect that ensures high yields of the target di-brominated product.

Glacial acetic acid is selected as the optimal solvent for this transformation. It acts as a polar protic medium that polarizes the Br-Br bond, enhancing its electrophilic character and eliminating the need for a Lewis acid catalyst (such as FeBr₃), which is typically required for unactivated rings[2].

Mechanism A 4-Methoxybenzamide (Starting Material) B Br2 / AcOH (First EAS) A->B C 3-Bromo-4-methoxybenzamide (Intermediate) B->C D Br2 / AcOH (Second EAS) C->D E 3,5-Dibromo-4-methoxybenzamide (Target Product) D->E

Electrophilic aromatic substitution workflow for 3,5-dibromo-4-methoxybenzamide synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and strategic chemical interventions are embedded to ensure the operator can verify the reaction's success in real-time.

Reagents & Equipment

Table 1: Reaction Stoichiometry and Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Methoxybenzamide 151.161.01.51 g (10.0 mmol)Starting Material
Bromine (Br₂) 159.812.21.13 mL (22.0 mmol)Electrophile
Glacial Acetic Acid 60.05Solvent20.0 mLSolvent / Polarizer[2]
Sodium Bisulfite (10% aq) 104.06Excess20.0 mLQuenching Agent
3,5-Dibromo-4-methoxybenzamide 308.961.0 (Theoretical)3.09 g (10.0 mmol)Target Product
Step-by-Step Methodology

Workflow Step1 1. Dissolve 4-Methoxybenzamide in Glacial Acetic Acid Step2 2. Dropwise Addition of Br2 at 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Stir at Room Temp for 4-6 hours Step2->Step3 Step4 4. Quench with 10% NaHSO3 (Removes excess Br2) Step3->Step4 Step5 5. Filter & Wash Precipitate (Cold Water) Step4->Step5 Step6 6. Recrystallize from EtOH (Yields pure product) Step5->Step6

Step-by-step synthetic protocol and workup procedure for di-bromination.

Step 1: Substrate Dissolution Dissolve 1.51 g of 4-methoxybenzamide in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Causality: Acetic acid is chosen because it readily dissolves the starting material and stabilizes the cationic Wheland intermediate formed during the EAS mechanism[2].

Step 2: Temperature Control Place the flask in an ice-water bath and cool the solution to 0–5 °C.

  • Causality: The initial bromination is highly exothermic. Cooling suppresses oxidative side reactions (e.g., demethylation) and prevents thermal runaway.

Step 3: Electrophile Addition Transfer 1.13 mL of liquid bromine to a pressure-equalizing addition funnel. Add the bromine dropwise to the vigorously stirring solution over 15–20 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of Br₂, ensuring controlled di-bromination rather than chaotic polyhalogenation.

Step 4: Reaction Propagation & Self-Validation Remove the ice bath, allowing the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours.

  • Self-Validation: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1, UV visualization). The reaction is complete when the starting material spot disappears. A persistent faint orange/red tint in the solution indicates a slight excess of bromine, confirming the electrophile was not the limiting factor.

Step 5: Quenching Slowly pour the reaction mixture into a beaker containing 50 mL of crushed ice and 20 mL of 10% aqueous sodium bisulfite (NaHSO₃).

  • Causality & Self-Validation: Bisulfite acts as a reducing agent, converting toxic, unreacted Br₂ into benign, water-soluble bromide ions. The immediate transition of the solution from reddish-brown to a milky white suspension visually validates successful quenching and induces the precipitation of the highly hydrophobic product.

Step 6: Isolation & Purification Collect the precipitated crude solid via vacuum filtration using a Buchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual acetic acid and inorganic salts. Recrystallize the crude solid from boiling ethanol.

  • Causality: Ethanol selectively dissolves the di-brominated product at high temperatures while leaving highly polar impurities in the mother liquor upon cooling, yielding high-purity crystalline 3,5-dibromo-4-methoxybenzamide.

Analytical Characterization

To verify the structural integrity of the synthesized product, the following analytical signatures should be confirmed:

Table 2: Expected Analytical Characterization Data

TechniqueExpected Signal / ObservationStructural Significance
¹H NMR (DMSO-d₆) δ 3.85 (s, 3H)Confirms the retention of the methoxy protons (-OCH₃).
¹H NMR (DMSO-d₆) δ 8.15 (s, 2H)Aromatic protons (H-2, H-6). The singlet integration of 2 confirms symmetry and successful di-bromination at positions 3 and 5.
¹H NMR (DMSO-d₆) δ 7.50, 8.00 (br s, 2H)Amide protons (-CONH₂). Distinct broad singlets due to restricted rotation around the C-N bond.
MS (ESI+) m/z ~307, 309, 311 (1:2:1 ratio)The classic 1:2:1 isotopic cluster definitively proves the incorporation of exactly two bromine atoms.
Melting Point ~ 195 - 198 °CSharp melting point confirms crystalline purity post-recrystallization.

Senior Scientist Insights & Troubleshooting

  • Handling Bromine: Molecular bromine is highly volatile, corrosive, and toxic. All manipulations involving Br₂ must be performed in a certified fume hood using heavy-duty neoprene or nitrile gloves.

  • Stalled Reactions: If TLC indicates the reaction has stalled at the mono-brominated intermediate (a spot with Rf between the starting material and final product), the ring may be experiencing excessive steric hindrance. Gently heating the reaction mixture to 40 °C for an additional 1–2 hours will provide the necessary activation energy to drive the second substitution to completion.

References

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid. European Journal of Medicinal Chemistry.[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, ACS Publications.[Link]

Sources

Method

Application Note: 3,5-Dibromo-4-methoxybenzamide Derivatives as Scaffolds for Anti-Biofilm API Synthesis

Target Audience: Medicinal Chemists, API Process Engineers, and Drug Discovery Scientists Focus: Scaffold derivation, amidation workflows, and Pseudomonas aeruginosa biofilm inhibition. Rationale: The Marine Scaffold App...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, API Process Engineers, and Drug Discovery Scientists Focus: Scaffold derivation, amidation workflows, and Pseudomonas aeruginosa biofilm inhibition.

Rationale: The Marine Scaffold Approach

The rise of antimicrobial resistance (AMR), particularly in Gram-negative pathogens like Pseudomonas aeruginosa, necessitates the development of novel active pharmaceutical ingredients (APIs) that can bypass traditional resistance mechanisms. P. aeruginosa utilizes an extracellular polymeric substance (EPS) matrix to form biofilms, rendering standard antibiotics ineffective.

Recent chemical investigations into the Australian marine sponge Ianthella basta have identified bromotyrosine-derived secondary metabolites—specifically bastadins and 3,5-dibromo-4-methoxybenzoic acid—as potent biofilm inhibitors[1]. The structural uniqueness of the 3,5-dibromo-4-methoxy moiety provides a highly lipophilic, electron-withdrawing core that facilitates penetration through the dense bacterial EPS matrix.

By utilizing 3,5-dibromo-4-methoxybenzoic acid as a synthetic precursor, medicinal chemists can generate a library of 3,5-dibromo-4-methoxybenzamide derivatives via amidation. These semisynthetic APIs exhibit enhanced planktonic growth inhibition and biofilm disruption compared to the natural scaffold, making them highly valuable precursors in modern drug development[2].

Synthetic Strategy & Causality: Green Amidation via CDI

Traditional amide bond formations often rely on coupling reagents like HATU, EDC, or DCC, which generate toxic byproducts and require extensive chromatographic purification. To ensure a scalable and environmentally benign API synthesis, the amidation of 3,5-dibromo-4-methoxybenzoic acid is optimally achieved using 1,1′-Carbonyldiimidazole (CDI) .

Mechanistic Causality:

  • Activation: CDI reacts with the carboxylic acid group of the precursor to form a highly reactive acyl imidazole intermediate.

  • Thermodynamic Driving Force: This activation step is driven to completion by the irreversible release of carbon dioxide ( CO2​ ) gas.

  • Nucleophilic Attack: The addition of a primary amine (e.g., spermine or 4-fluorophenethylamine) facilitates a nucleophilic attack on the acyl imidazole, yielding the target 3,5-dibromo-4-methoxybenzamide derivative.

  • Green Byproducts: The only byproducts are CO2​ and imidazole. Imidazole is water-soluble and easily removed during a standard aqueous workup, eliminating the need for complex purification[3]. Furthermore, CDI-mediated amidation is highly compatible with modern, solvent-free mechanochemical ball-milling techniques, drastically reducing the environmental footprint of the API process[3].

Synthesis A 3,5-dibromo-4-methoxybenzoic acid (Precursor) B 1,1'-Carbonyldiimidazole (CDI) Activation A->B CH3CN, RT C Acyl Imidazole Intermediate + CO2 + Imidazole B->C -CO2 (Gas Evolution) D Primary Amine Addition (e.g., Spermine / 4-fluorophenethylamine) C->D Nucleophilic Attack E 3,5-dibromo-4-methoxybenzamide Derivatives (API) D->E -Imidazole (Aqueous Wash)

Synthesis of 3,5-dibromo-4-methoxybenzamide APIs via CDI activation.

Quantitative Structure-Activity Relationship (QSAR) Data

Derivatizing the 3,5-dibromo-4-methoxybenzoic acid scaffold into specific benzamides yields distinct biological profiles against clinically relevant P. aeruginosa strains (e.g., PDO300). The table below summarizes the structure-activity relationship (SAR) data for key derivatives synthesized via this pathway[1].

Compound IDAmine SubstituentYield (%)Planktonic Inhibition (PDO300, 50 μM)Biofilm Inhibition (PDO300, 50 μM)
Scaffold (6) None (Carboxylic Acid)N/A< 7%Active (PAO1 strain)
Compound 13 4-chlorophenethylamine68%23%Minimal
Compound 14 4-fluorophenethylamine72%15%21%
Compound 19 Spermine (Bis-substituted)45%46% Minimal

Data Insight: The bis-substitution of the scaffold onto a polyamine chain (Spermine, Compound 19) significantly increases planktonic growth inhibition (46%), likely due to the polyamine's ability to disrupt bacterial membranes. Conversely, halogenated phenethyl derivatives (Compound 14) show targeted efficacy in preventing biofilm formation[1].

Experimental Protocols

The following protocols provide a self-validating system for synthesizing the API precursor and evaluating its biological efficacy.

Protocol A: CDI-Mediated Synthesis of 3,5-Dibromo-N-(4-fluorophenethyl)-4-methoxybenzamide (Compound 14)

Objective: Synthesize and isolate a high-purity (>95%) benzamide derivative.

  • Activation: Dissolve 3,5-dibromo-4-methoxybenzoic acid (1.0 eq, 5.0 mmol) in anhydrous acetonitrile ( CH3​CN , 20 mL) under a nitrogen atmosphere.

  • CDI Addition: Add 1,1′-Carbonyldiimidazole (CDI) (1.2 eq, 6.0 mmol) portion-wise at room temperature. Stir the reaction mixture for 2 hours. Self-Validation Check: The evolution of CO2​ gas (bubbling) confirms the formation of the reactive acyl imidazole intermediate.

  • Amidation: Add 4-fluorophenethylamine (1.1 eq, 5.5 mmol) dropwise to the activated mixture. Stir continuously at room temperature for 12 hours.

  • Quenching & Extraction: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (50 mL). The acidic wash protonates and removes the imidazole byproduct.

  • Washing: Wash the organic layer sequentially with saturated NaHCO3​ (50 mL) and brine (50 mL), then dry over anhydrous Na2​SO4​ .

  • Isolation: Filter and evaporate the solvent. Recrystallize the crude product from Methanol/Water to yield crystalline 3,5-dibromo-N-(4-fluorophenethyl)-4-methoxybenzamide. Verify purity via 1D/2D NMR and HRESIMS[1].

Protocol B: Validation of Biofilm Inhibition (P. aeruginosa PDO300)

Objective: Quantify the anti-biofilm properties of the synthesized API.

  • Inoculum Preparation: Grow P. aeruginosa (PDO300) overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an optical density ( OD600​ ) of 0.01 in fresh M9 minimal medium supplemented with 0.2% glucose.

  • Compound Dosing: Dispense 100 μL of the diluted bacterial suspension into a 96-well flat-bottom microtiter plate. Add the synthesized benzamide (Compound 14) dissolved in DMSO to achieve a final concentration of 50 μM (ensure final DMSO concentration is ≤1% to prevent solvent toxicity).

  • Incubation: Incubate the plates statically at 37°C for 24 hours to allow biofilm formation.

  • Quantification (Crystal Violet Assay):

    • Discard the planktonic cells and wash the wells three times with sterile PBS to remove non-adherent bacteria.

    • Stain the adherent biofilm with 0.1% Crystal Violet solution for 15 minutes.

    • Wash the wells thoroughly with distilled water and allow them to air dry.

    • Solubilize the bound dye using 30% acetic acid (150 μL per well).

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm inhibition relative to the DMSO-only vehicle control.

Mechanistic Pathway of Biofilm Inhibition

The synthesized benzamide derivatives operate through a multi-modal pathway. The lipophilic 3,5-dibromo-4-methoxy core allows the molecule to partition into the bacterial EPS, where the specific N-substituents dictate whether the API primarily arrests planktonic replication or interferes with the adhesion/quorum sensing pathways necessary for biofilm maturation.

BiofilmInhibition A 3,5-dibromo-4-methoxybenzamide Derivatives B Penetration of P. aeruginosa EPS Matrix A->B Hydrophobic Interaction C Interference with Quorum Sensing & Biofilm Adhesion B->C Target Binding D Inhibition of Planktonic Growth (Up to 46% at 50 μM) C->D Growth Arrest (Compound 19) E Reduction of Biofilm Formation (Up to 21% at 50 μM) C->E Matrix Disruption (Compound 14)

Pathway of P. aeruginosa biofilm inhibition by benzamide derivatives.

References

  • Hayes, S., et al. "Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid." Tetrahedron, vol. 193, 2026, 135104.[Link]

  • ACS Sustainable Chemistry & Engineering. "1,1′-Carbonyldiimidazole and Mechanochemistry: A Shining Green Combination." ACS Publications, 2017.[Link]

  • National Institutes of Health (NIH). "Towards Antibiotic Synthesis in Continuous-Flow Processes." Molecules, 2023.[Link]

Sources

Application

Suzuki-Miyaura cross-coupling reactions with 3,5-dibromo-4-methoxybenzamide

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 3,5-Dibromo-4-methoxybenzamide For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions with 3,5-Dibromo-4-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using 3,5-dibromo-4-methoxybenzamide. This versatile building block is a valuable substrate for synthesizing complex biaryl and poly-aryl structures, which are key motifs in numerous pharmaceutical compounds and advanced materials.[1] This guide delves into the reaction mechanism, provides detailed, field-proven protocols for selective mono- and di-arylation, and offers insights into optimizing reaction conditions.

The Strategic Importance of 3,5-Dibromo-4-methoxybenzamide in Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, celebrated for its mild reaction conditions, broad functional group tolerance, and the stability of its organoboron reagents.[2][3][4] The development of this carbon-carbon bond-forming reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2][5]

3,5-Dibromo-4-methoxybenzamide is a particularly useful substrate due to its distinct features:

  • Two Reactive Sites: The two bromine atoms allow for sequential or double coupling, enabling the construction of complex, non-symmetrical, or symmetrical poly-aromatic systems from a single starting material.[1]

  • Orthogonal Functionality: The methoxy and benzamide groups provide additional points for modification and influence the electronic properties of the aromatic ring. The amide functionality, in particular, is a common feature in bioactive molecules.

  • Potential for Selectivity: The electronic environment around the two bromine atoms is differentiated by the ortho benzamide and meta methoxy groups versus the meta benzamide and ortho methoxy groups. This inherent asymmetry can be exploited to achieve selective mono-arylation, a significant challenge in polyhalogenated aromatics.[6]

The Catalytic Cycle: Mechanism and Key Considerations

The Suzuki-Miyaura coupling proceeds through a well-defined palladium-catalyzed cycle.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-X(L)₂\n(Oxidative Addition Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)-Ar'(L)₂\n(Transmetalation Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArX [label="Ar-X\n(3,5-dibromo-4-methoxybenzamide)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArB [label="Ar'-B(OR)₂\n(Boronic Acid/Ester)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃, K₃PO₄)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative Addition", color="#EA4335"]; ArX -> OxAdd [color="#EA4335"]; OxAdd -> Transmetal [label=" Transmetalation", color="#4285F4"]; ArB -> Transmetal [color="#4285F4"]; Base -> ArB [label="Activation", style=dashed, color="#5F6368"]; Transmetal -> Pd0 [label=" Reductive Elimination", color="#34A853"]; Transmetal -> Product [color="#34A853"]; } mend Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Reaction Components and Their Functions
  • Palladium Catalyst: The engine of the catalytic cycle. It must be in its Pd(0) oxidation state to initiate the reaction.[5] While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂ are more common due to their air stability. These are reduced in situ to the active Pd(0) species.

  • Ligands: Typically phosphines (e.g., PPh₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs), ligands stabilize the palladium center, prevent its aggregation into inactive palladium black, and modulate its reactivity.[4] Bulky, electron-rich ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher catalyst turnover and allowing for the use of less reactive aryl chlorides.[4][9]

  • Base: The base is essential and plays multiple roles.[2] Its primary function is to activate the organoboron species by forming a more nucleophilic boronate "ate" complex (e.g., [Ar'B(OH)₃]⁻), which is significantly more reactive in the transmetalation step.[10][11][12] Common choices include inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can dramatically impact reaction rate and yield.[11]

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is frequently used. Water is often necessary for the base to effectively activate the boronic acid.[13]

Achieving Selectivity with 3,5-Dibromo-4-methoxybenzamide

Controlling the reaction to favor mono-arylation over di-arylation is a key synthetic challenge. Selectivity is governed by a combination of stoichiometry, catalyst choice, and reaction conditions.

// Nodes Start [label="3,5-Dibromo-4-\nmethoxybenzamide", fillcolor="#FBBC05", fontcolor="#202124"]; Mono [label="Mono-arylated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Di [label="Di-arylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mono [label="1.0-1.2 eq. ArB(OH)₂\nControlled Conditions", color="#4285F4"]; Start -> Di [label=">2.2 eq. ArB(OH)₂\nForcing Conditions", style=dashed, color="#34A853"]; Mono -> Di [label="1.0-1.2 eq. Ar'B(OH)₂\nStepwise Addition", color="#34A853"]; } mend Caption: Pathways for selective mono- and di-arylation.

  • Mono-arylation: Generally favored by using a slight excess (1.0–1.2 equivalents) of the boronic acid. The reactivity difference between the two bromine positions can be exploited. While detailed studies on this specific substrate are limited, in analogous dihaloarenes, factors like steric hindrance and electronic effects dictate which halogen reacts first.[6][14] Careful selection of a bulky ligand may enhance selectivity.

  • Di-arylation: Achieved by using a larger excess of the boronic acid (>2.2 equivalents) and often requires more forcing conditions (higher temperature, longer reaction time) to drive the reaction to completion. One-pot double couplings are possible but can be complicated by side reactions like dehalogenation.[15] A stepwise approach, where the second boronic acid is added after the first coupling is complete, can be used to synthesize non-symmetrical biaryls.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents should be properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol 1: Selective Mono-arylation

This protocol aims to synthesize 3-aryl-5-bromo-4-methoxybenzamide derivatives.

Materials:

  • 3,5-dibromo-4-methoxybenzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Experimental Workflow:

// Nodes Setup [label="1. Assemble Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="2. Heat and Stir\n(e.g., 90 °C, 12-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="3. Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="4. Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="5. Characterization\n(NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Setup -> React [color="#4285F4"]; React -> Workup [color="#EA4335"]; Workup -> Purify [color="#FBBC05"]; Purify -> Analyze [color="#34A853"]; } mend Caption: A typical workflow for Suzuki-Miyaura coupling reactions.

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser, add 3,5-dibromo-4-methoxybenzamide, the desired arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Di-arylation

This protocol aims to synthesize 3,5-diaryl-4-methoxybenzamide derivatives.

Materials:

  • 3,5-dibromo-4-methoxybenzamide (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (4 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%) or a specialized biarylphosphine ligand like SPhos.

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the reagents listed for this protocol. Note that Pd(OAc)₂ and PPh₃ are added as the precatalyst system.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Higher temperatures may be required to drive the second coupling to completion.

  • Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate. Reaction times may extend beyond 24 hours.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Data Summary and Optimization Parameters

The optimal conditions for Suzuki-Miyaura couplings are highly dependent on the specific substrates. The following table provides a starting point for optimization.[16]

ParameterCondition for Mono-arylationCondition for Di-arylationRationale & Key Insights
Boronic Acid (equiv) 1.1 - 1.2> 2.2Stoichiometry is the primary driver of selectivity.
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂ / SPhos, Pd₂(dba)₃ / XPhosBulky biarylphosphine ligands (SPhos, XPhos) are often more active and can facilitate the coupling of the second, more hindered bromine atom.[4]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction, which is often necessary for the less reactive second coupling step.[4]
Temperature 80 - 90 °C100 - 120 °CHigher temperatures provide the activation energy needed for the second, often slower, oxidative addition step.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂ODioxane/H₂O, Toluene/H₂OSolvent choice can affect solubility and reaction rates. Dioxane is a common and effective choice.[17]

Troubleshooting Common Issues

  • Low or No Conversion:

    • Inactive Catalyst: Ensure solvents were properly degassed. The catalyst may have been deactivated by oxygen. Try a fresh bottle of catalyst or a different precatalyst/ligand combination.

    • Insufficient Base/Temperature: The chosen base may not be strong enough, or the temperature may be too low. Consider switching to K₃PO₄ or increasing the temperature.

  • Dehalogenation (Bromo group replaced by Hydrogen):

    • This is a common side reaction, often promoted by excess base, impurities in the boronic acid, or prolonged heating.[15] Reducing the amount of water in the solvent mixture can sometimes mitigate this issue.

  • Mixture of Mono- and Di-arylated Products:

    • In mono-arylation attempts, this indicates the reaction is not selective enough. Try lowering the temperature or using a bulkier phosphine ligand to sterically hinder the second coupling.

    • In di-arylation attempts, this indicates an incomplete reaction. Increase the temperature, reaction time, or switch to a more active catalyst system.

Conclusion

The Suzuki-Miyaura cross-coupling of 3,5-dibromo-4-methoxybenzamide is a powerful and versatile method for the synthesis of functionalized biaryl and poly-aryl compounds. By carefully controlling stoichiometry and selecting the appropriate catalyst, base, and reaction conditions, researchers can achieve selective mono-arylation or complete di-arylation. The protocols and insights provided in this guide serve as a robust starting point for scientists in drug discovery and materials science to build complex molecular architectures from this valuable synthetic intermediate.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ACS Catalysis. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (2000). Journal of the American Chemical Society. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Current Organic Chemistry. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ACS Catalysis. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2014). ResearchGate. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (2007). Beilstein Journal of Organic Chemistry. [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2017). Molecules. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Organic Letters. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2006). ResearchGate. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). Organic Letters. [Link]

Sources

Method

Application Note: Scalable Preparation and HTS Formatting of 3,5-Dibromo-4-methoxybenzamide

Biological Context and Scaffold Significance In contemporary drug discovery, marine natural products frequently serve as privileged scaffolds for high-throughput screening (HTS) libraries. 3,5-Dibromo-4-methoxybenzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context and Scaffold Significance

In contemporary drug discovery, marine natural products frequently serve as privileged scaffolds for high-throughput screening (HTS) libraries. 3,5-Dibromo-4-methoxybenzamide is a critical synthetic intermediate and structural analog derived from the bastadin family of secondary metabolites, originally isolated from the Australian marine sponge Ianthella basta[1]. Derivatives of 3,5-dibromo-4-methoxybenzoic acid have demonstrated significant efficacy as biofilm inhibitors and modulators of planktonic cell growth against clinically relevant strains of Pseudomonas aeruginosa (e.g., PAO1 and PDO300)[2].

For HTS campaigns targeting antimicrobial resistance, the integrity of the screening data is directly proportional to the chemical purity and solubility of the input library. This application note details a field-proven, self-validating protocol for the synthesis, purification, and acoustic formatting of 3,5-dibromo-4-methoxybenzamide, ensuring zero interference from synthetic byproducts during biochemical and phenotypic screening.

Mechanistic Rationale & Synthetic Strategy

The conversion of 3,5-dibromo-4-methoxybenzoic acid to its corresponding primary amide requires careful selection of coupling reagents.

  • Avoidance of Harsh Chlorinating Agents: While thionyl chloride (SOCl₂) is a traditional choice for generating acid chlorides, its harsh acidic nature and the requirement for reflux can lead to trace ether cleavage (demethylation) or unwanted halogen exchange on the electron-rich aromatic ring.

  • The CDI Advantage: We employ 1,1'-Carbonyldiimidazole (CDI) in anhydrous acetonitrile. CDI facilitates a mild, room-temperature activation of the carboxylic acid to an active acyl imidazole intermediate[2].

  • Self-Validating Stoichiometry: The CDI activation pathway is self-validating; the reaction releases equimolar carbon dioxide (CO₂). The cessation of effervescence serves as a reliable, visual indicator that the formation of the active intermediate is complete, eliminating the need for premature LC-MS sampling.

  • Byproduct Mitigation: The subsequent amidation with aqueous ammonia yields the desired benzamide and water-soluble imidazole. Recrystallization from methanol/water specifically strips away residual imidazole, which is critical because trace imidazole can act as a false-positive metal chelator in downstream metalloenzyme assays.

Experimental Protocols

Chemical Synthesis Protocol

Reagents Required:

  • 3,5-dibromo-4-methoxybenzoic acid (1.0 eq, Scaffold)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, Activator)

  • Ammonium hydroxide (28% aqueous) (5.0 eq, Amine source)

  • Anhydrous Acetonitrile (CH₃CN)

Step-by-Step Methodology:

  • Activation: Suspend 3,5-dibromo-4-methoxybenzoic acid (10.0 mmol) in 40 mL of anhydrous CH₃CN under an inert nitrogen atmosphere.

  • Coupling: Add CDI (12.0 mmol) portion-wise over 10 minutes. Stir the mixture at 25°C. Monitor the evolution of CO₂ gas. Continue stirring for 2 hours until effervescence completely ceases and the solution becomes homogeneous.

  • Amidation: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 28% aqueous ammonium hydroxide (50.0 mmol) to prevent exothermic degradation.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A white precipitate will gradually form as the benzamide is generated.

  • Isolation: Concentrate the suspension under reduced pressure to remove CH₃CN. Resuspend the crude residue in 50 mL of ice-cold ultra-pure water to dissolve the imidazole byproduct.

  • Purification: Filter the solid under vacuum, wash with cold water (3 × 15 mL), and recrystallize from a boiling mixture of Methanol/Water (70:30 v/v). Dry the purified white crystals under high vacuum (0.1 mbar) at 40°C for 24 hours.

High-Throughput Screening (HTS) Formatting Protocol

Causality in HTS Formatting: Acoustic droplet ejection (ADE) technology relies on precise fluid mechanics. Trace water absorbed by hygroscopic DMSO alters the acoustic impedance, leading to dispensing artifacts (e.g., satellite droplets or miscalibrated transfer volumes). Pre-drying the compound and utilizing acoustic-grade DMSO are non-negotiable steps.

  • Desiccation: Ensure the purified 3,5-dibromo-4-methoxybenzamide is stored in a desiccator over anhydrous CaSO₄ for at least 48 hours prior to dissolution.

  • Stock Preparation: Weigh the dry powder into a barcoded glass vial and dissolve in acoustic-grade DMSO (<0.1% water) to achieve a precise 10 mM master stock.

  • Homogenization: Sonicate the vial for 10 minutes in a water bath at 25°C.

  • Inline QC: Perform nephelometry (light scattering) to confirm absolute dissolution. Any particulate matter will scatter light, indicating incomplete solubilization which would otherwise clog or deflect acoustic pulses.

  • Plating: Utilize an Echo® Acoustic Liquid Handler to dispense nanoliter volumes of the 10 mM stock into 384-well or 1536-well cyclic olefin copolymer (COC) assay plates.

  • Storage: Seal plates with pierceable foil seals and store at -20°C in an automated, humidity-controlled biobank.

Analytical Quality Control & Data Presentation

Rigorous quality control ensures that the HTS data generated from this scaffold is free from structural artifacts.

ParameterSpecificationAnalytical Method / Causality
Molecular Weight 308.95 g/mol Calculated
Appearance White crystalline solidVisual Inspection
Synthesis Yield > 82%Gravimetric (Post-recrystallization)
Chemical Purity > 98%LC-MS (UV 254 nm); ensures no false positives from impurities
Identity Confirmation Conforms to structure¹H & ¹³C NMR; verifies intact methoxy group
DMSO Solubility > 50 mMNephelometry; prevents precipitation during serial dilution
HTS Stock Conc. 10 mMVolumetric; standard baseline for dose-response matrices

Process Workflows

SynthesisWorkflow A 3,5-dibromo-4-methoxybenzoic acid (Scaffold) B Activation (CDI, CH3CN, 25°C) A->B Step 1 C Acyl Imidazole Intermediate (CO2 Evolution) B->C D Amidation (Aqueous NH3) C->D Step 2 E Crude Product (Precipitation) D->E F Recrystallization (MeOH/H2O) E->F Purification G Pure 3,5-dibromo-4-methoxybenzamide (>98% Purity) F->G Final QC

Synthesis workflow of 3,5-dibromo-4-methoxybenzamide highlighting the self-validating CDI activation.

HTSWorkflow N1 Dry Powder (Desiccated) N2 10 mM Stock (Acoustic DMSO) N1->N2 Dissolution N3 Inline QC (LC-MS / Nephelometry) N2->N3 Validation N4 Acoustic Dispensing (Nanoliter Transfer) N3->N4 Pass N5 Assay Plates (384/1536-well) N4->N5 Plating

High-throughput screening formatting workflow emphasizing acoustic liquid handling and inline QC.

References

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid. Griffith University Research Repository. 1

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzo. Griffith Research Online. 2

Sources

Application

Application Note: Advanced Catalytic Amidation and Functionalization Techniques Involving 3,5-Dibromo-4-Methoxybenzamide Scaffolds

Introduction & Scientific Rationale Marine natural products have long served as privileged scaffolds for drug discovery. Specifically, secondary metabolites isolated from the Australian marine sponge Ianthella basta, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Marine natural products have long served as privileged scaffolds for drug discovery. Specifically, secondary metabolites isolated from the Australian marine sponge Ianthella basta, such as 3,5-dibromo-4-methoxybenzoic acid, have demonstrated significant efficacy in inhibiting Pseudomonas aeruginosa biofilm formation 1. To explore structure-activity relationships (SAR), researchers frequently convert this acid into diverse benzamide libraries [[2]]().

Historically, the amidation of 3,5-dibromo-4-methoxybenzoic acid relied on stoichiometric coupling agents like 1,1′-carbonyldiimidazole (CDI) 2. While effective, these methods generate significant chemical waste and complicate downstream purification. This application note details a modernized, two-pronged approach:

  • Catalytic Direct Amidation: Utilizing boronic acid catalysis to synthesize 3,5-dibromo-4-methoxybenzamide derivatives with high atom economy 3.

  • Catalytic Functionalization: Employing Palladium-catalyzed Buchwald-Hartwig cross-coupling to selectively functionalize the sterically hindered C-Br bonds of the resulting benzamides 4.

Mechanistic Insights: Boronic Acid-Catalyzed Direct Amidation

Direct condensation of carboxylic acids and amines is thermodynamically unfavorable at ambient temperatures due to the formation of unreactive ammonium carboxylate salts. Boronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, act as mild, water-tolerant Lewis acids 3. They reversibly coordinate with the carboxylic acid to form a highly reactive monoacyloxyboronate intermediate. This electrophilically activates the carbonyl carbon, allowing facile nucleophilic attack by the amine and releasing water as the sole byproduct.

G A 3,5-dibromo-4-methoxybenzoic acid (Substrate) C Monoacyloxyboronate Intermediate A->C -H2O B Arylboronic Acid (Catalyst) B->C Activation E 3,5-dibromo-4-methoxybenzamide Derivative + H2O C->E Amidation D Amine Nucleophile (e.g., 4-fluorophenethylamine) D->E Nucleophilic Attack E->B Catalyst Regeneration

Boronic acid-catalyzed direct amidation cycle for benzamide synthesis.

Protocol 1: Catalytic Synthesis of 3,5-Dibromo-N-(4-fluorophenethyl)-4-methoxybenzamide

This specific derivative has been identified as a potent biofilm inhibitor1.

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 3,5-dibromo-4-methoxybenzoic acid (1.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add 2,4-bis(trifluoromethyl)phenylboronic acid (15 mol%).

    • Causality: The electron-withdrawing trifluoromethyl groups enhance the Lewis acidity of the boron center, accelerating the formation of the acyloxyboronate intermediate 3.

  • Amine & Solvent: Add 4-fluorophenethylamine (1.2 equiv) and 2-methyltetrahydrofuran (2-MeTHF, 0.5 M).

    • Causality: 2-MeTHF is chosen as a green, bio-renewable solvent that provides excellent solubility for both the highly polar boronic acid and the lipophilic benzamide product.

  • Dehydration Control: Add activated 3 Å molecular sieves (200 mg/mmol).

    • Causality: The catalytic cycle generates water. Molecular sieves sequester this moisture, preventing the hydrolysis of the delicate monoacyloxyboronate intermediate and driving the thermodynamic equilibrium forward 3.

  • Reaction: Seal the vial and heat under microwave irradiation at 100 °C for 1 hour.

  • Self-Validating QC: Filter the mixture and analyze the crude via LC-MS.

    • Validation Metric: Look for the product mass [M+H]+ at m/z ~432. Crucially, confirm the presence of a 1:2:1 isotopic distribution pattern characteristic of the two bromine isotopes (79Br and 81Br), confirming the scaffold remains intact.

Quantitative Data: Efficiency Comparison
ParameterStoichiometric CDI Method 2Boronic Acid Catalysis 3
Reagent/Catalyst 1,1′-Carbonyldiimidazole (1.5 equiv)2,4-Bis(CF3)C6H3B(OH)2 (15 mol%)
Atom Economy Low (Generates imidazole + CO2 waste)High (Generates H2O as sole byproduct)
Typical Yield 40 - 79%85 - 95%
Reaction Time 12 - 24 hours1 hour (Microwave, 100 °C)
Purification Aqueous workup + Column ChromatographySolid-phase extraction / Filtration

Mechanistic Insights: Chemoselective Buchwald-Hartwig Amination

Once the 3,5-dibromo-4-methoxybenzamide scaffold is synthesized, it presents two distinct reactive vectors: the amide nitrogen and the two aryl bromides. To build complex polyaminated architectures, we can selectively functionalize the C-Br bonds via Palladium-catalyzed Buchwald-Hartwig cross-coupling [[4]]().

The challenge lies in preventing the dehydration of the primary amide to a nitrile or competitive N-arylation. The causality of success here depends entirely on ligand selection. Employing a bidentate ligand with a wide bite angle, such as Xantphos, accelerates the reductive elimination step. This rapid turnover favors C-N bond formation at the sterically hindered ortho-bromo positions (adjacent to the methoxy group) while suppressing unwanted side reactions 4.

G S 3,5-dibromo-4-methoxybenzamide OA Oxidative Addition (at C-Br bond) S->OA Pd Pd(OAc)2 / Xantphos Catalytic System Pd->OA TM Amine Coordination & Deprotonation OA->TM RE Reductive Elimination TM->RE RE->Pd Pd(0) Regeneration P C3/C5-Aminated Benzamide Product RE->P

Pd-catalyzed Buchwald-Hartwig amination at the C-Br sites of the benzamide.

Protocol 2: Buchwald-Hartwig Cross-Coupling of 3,5-Dibromo-4-Methoxybenzamide

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube under an inert argon atmosphere, combine 3,5-dibromo-4-methoxybenzamide (1.0 equiv, 0.5 mmol) and a secondary amine (e.g., morpholine, 2.5 equiv to account for double substitution).

  • Catalyst & Ligand: Add Pd(OAc)2 (5 mol%) and Xantphos (10 mol%).

    • Causality: Pd(OAc)2 serves as a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Xantphos dictates the chemoselectivity, ensuring the bulky secondary amine successfully couples at the sterically congested 3 and 5 positions 4.

  • Base & Solvent: Add finely powdered Cs2CO3 (3.0 equiv) and anhydrous Toluene (0.2 M).

    • Causality: Cs2CO3 is a mild, non-nucleophilic base. Stronger bases (like NaOtBu) would deprotonate the primary amide, leading to unwanted polymerization or decomposition. Toluene provides the high boiling point necessary to overcome the activation energy barrier of the sterically hindered oxidative addition.

  • Reaction: Stir the mixture at 100 °C for 16 hours.

  • Self-Validating QC: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Analyze via 1H NMR.

    • Validation Metric: The complete disappearance of the characteristic aromatic protons of the 3,5-dibromo starting material (typically a singlet integrating to 2H around 8.0 ppm) and the emergence of new upfield aromatic signals, confirming successful displacement of the electron-withdrawing bromine atoms by the electron-donating amine groups.

References

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid.Griffith University Research Online.
  • A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides.
  • Buy 3,5-Dibromo-4-chlorobenzamide (Contextual Buchwald-Hartwig Amin

Sources

Method

In Vitro Assay Protocols for Evaluating 3,5-Dibromo-4-Methoxybenzamide Analogs as Pseudomonas aeruginosa Biofilm Inhibitors

Scientific Rationale & Context Marine sponges, particularly Ianthella basta, are prolific sources of bromotyrosine-derived secondary metabolites, such as bastadins and 3,5-dibromo-4-methoxybenzoic acid. These compounds h...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

Marine sponges, particularly Ianthella basta, are prolific sources of bromotyrosine-derived secondary metabolites, such as bastadins and 3,5-dibromo-4-methoxybenzoic acid. These compounds have evolved as natural antifoulants and possess unique mechanisms for disrupting bacterial colonization without necessarily exerting high biocidal pressure [1][2].

In the context of antimicrobial resistance (AMR), targeting the virulence and biofilm-forming capabilities of ESKAPE pathogens like Pseudomonas aeruginosa (strains PAO1 and PDO300) is a critical therapeutic strategy. Recent medicinal chemistry efforts have utilized the 3,5-dibromo-4-methoxybenzoic acid scaffold to synthesize amide libraries (3,5-dibromo-4-methoxybenzamide analogs) that effectively inhibit both planktonic growth and biofilm maturation [3][4].

This application note provides an authoritative, self-validating framework for screening these synthetic analogs in vitro.

Mechanism A 3,5-Dibromo-4-Methoxybenzamide Analogs B Quorum Sensing System (LasI/LasR, RhlI/RhlR) A->B Inhibits / Antagonizes E EPS Matrix Formation (Biofilm Maturation) A->E Disrupts Architecture D Virulence Factor Production B->D Upregulates B->E Upregulates C AHL Autoinducers C->B Activates

Proposed mechanism of action for bromotyrosine derivatives inhibiting P. aeruginosa biofilms.

Quantitative Benchmark Data

When evaluating new 3,5-dibromo-4-methoxybenzamide derivatives, it is crucial to benchmark against known analogs. The table below summarizes the in vitro efficacy of key compounds against the clinically relevant P. aeruginosa PDO300 strain at a standard screening concentration of 50 µM[5][6].

CompoundStructure TypePlanktonic Growth InhibitionBiofilm Formation Inhibition
Scaffold 6 3,5-dibromo-4-methoxybenzoic acid~7%~10%
Analogue 14 3,5-dibromo-N-(4-fluorophenethyl)-4-methoxybenzamideLow21%
Analogue 19 Polyamine-linked bis-benzamide46%Low

Protocol 1: Planktonic Cell Growth Inhibition Assay

This assay differentiates true biofilm-specific inhibitors from general bactericidal agents. Analogs that inhibit biofilm formation without affecting planktonic growth (e.g., Analogue 14) exert less selective pressure for resistance.

Self-Validating System (Controls)
  • Positive Control: Ciprofloxacin (1 µg/mL) – Validates assay sensitivity to known bactericidal agents.

  • Negative Control (Vehicle): 1% DMSO – Ensures the solvent used to dissolve the benzamide analogs does not independently inhibit bacterial growth.

  • Sterility Blank: Uninoculated Mueller-Hinton Broth (MHB) – Validates aseptic technique.

Step-by-Step Methodology
  • Inoculum Preparation: Streak P. aeruginosa (PAO1 or PDO300) onto Luria-Bertani (LB) agar and incubate overnight at 37°C. Resuspend isolated colonies in MHB to an optical density ( OD600​ ) of 0.1 (approx. 1×108 CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Preparation: Dissolve the 3,5-dibromo-4-methoxybenzamide analogs in 100% DMSO to create a 5 mM stock.

  • Assay Setup: In a sterile 96-well flat-bottom microtiter plate, add 198 µL of the diluted bacterial suspension to each well. Add 2 µL of the compound stock to achieve a final screening concentration of 50 µM (1% final DMSO concentration).

  • Incubation: Incubate the plates at 37°C for 24 hours under continuous shaking (200 rpm).

  • Quantification: Measure the absorbance at 600 nm using a microplate reader.

Expertise & Experience Insight: Causality of Continuous Shaking. Shaking at 200 rpm is critical in this specific assay. P. aeruginosa is highly prone to forming pellicles (air-liquid interface biofilms) under static conditions. Vigorous shaking forces the culture to remain strictly planktonic, ensuring that the OD600​ reading accurately reflects planktonic cell division rather than aggregate formation.

Protocol 2: Static Biofilm Formation Inhibition Assay

This protocol utilizes the crystal violet (CV) staining method to quantify the total biomass of the biofilm (cells + extracellular polymeric substances) attached to an abiotic surface.

Self-Validating System (Controls)
  • Positive Control: Azithromycin (2 µg/mL) – A known sub-MIC inhibitor of P. aeruginosa quorum sensing and biofilm formation.

  • Negative Control (Vehicle): 1% DMSO.

  • Background Blank: Media + 1% DMSO without bacteria (used to subtract background CV binding to the plastic).

Step-by-Step Methodology
  • Media Selection: Use M9 Minimal Media supplemented with 0.4% glucose and 0.2% casamino acids.

  • Inoculation: Adjust an overnight culture of P. aeruginosa to an OD600​ of 0.05 in the supplemented M9 media.

  • Treatment: Dispense 100 µL of the bacterial suspension into a 96-well polystyrene plate (untreated surface). Add the benzamide analogs to a final concentration of 50 µM.

  • Static Incubation: Incubate the plates statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the planktonic culture. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS).

  • Fixation and Staining: Heat-fix the biofilm by incubating the plate at 60°C for 60 minutes. Add 150 µL of 0.1% (w/v) aqueous crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Wash the wells three times with distilled water to remove unbound dye. Invert and tap the plate on paper towels to dry.

  • Solubilization & Readout: Add 150 µL of 33% acetic acid to each well to solubilize the crystal violet. Incubate for 15 minutes, then transfer 100 µL to a new plate and measure absorbance at 595 nm.

Expertise & Experience Insight: Causality of Media Selection and Washing Mechanics. M9 Minimal Media is chosen over nutrient-rich LB broth because nutrient limitation triggers the stringent response in P. aeruginosa, robustly upregulating EPS production and biofilm maturation. During the washing step (Step 5), the pipette tip must be angled against the well wall. Directing the PBS stream at the bottom of the well will physically shear the biofilm, leading to artificially high variance and false-positive "inhibition" data.

BiofilmAssay A Inoculum Prep (PAO1/PDO300) B Compound Treatment (50 µM Analogs) A->B C Incubation (24h, 37°C, Static) B->C D Washing (Remove Planktonic) C->D E Crystal Violet Staining (0.1%) D->E F Solubilization (33% Acetic Acid) E->F G Quantification (OD 595 nm) F->G

Workflow for the static biofilm formation inhibition assay using crystal violet staining.

References

  • Hayes, S., White, J. M., Rehm, B., & Davis, R. A. (2025). "Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid." Tetrahedron, 193, 135104.[Link]

  • Le Norcy, T., Niemann, H., Proksch, P., & Faÿ, F. (2017). "Sponge-Inspired Dibromohemibastadin Prevents and Disrupts Bacterial Biofilms without Toxicity." Marine Drugs, 15(7), 215.[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 3,5-Dibromo-4-methoxybenzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Synthetic Optimization, Mechanistic Causality, and Scale-Up Protocols Introduction & Strategic Rationale 3,5-Dibromo-4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Synthetic Optimization, Mechanistic Causality, and Scale-Up Protocols

Introduction & Strategic Rationale

3,5-Dibromo-4-methoxybenzamide is a highly functionalized halogenated aromatic amide that serves as a critical building block in medicinal chemistry. Inspired by marine natural products isolated from the Australian sponge Ianthella basta, derivatives of this scaffold have demonstrated potent anti-biofilm and anti-planktonic activity against clinically relevant strains of Pseudomonas aeruginosa[1].

As drug development programs advance these compounds from discovery to preclinical evaluation, the demand for kilogram-scale quantities necessitates a transition from discovery-scale synthesis to robust, scalable manufacturing. This application note details a highly optimized, two-step synthetic process converting 4-methoxybenzoic acid to 3,5-dibromo-4-methoxybenzamide. The protocols prioritize atom economy, self-validating in-process controls (IPCs), and the elimination of chromatographic purification.

Process Flow & Mechanistic Causality

The manufacturing process is divided into two distinct chemical transformations:

  • Electrophilic Aromatic Bromination: Selective dibromination of 4-methoxybenzoic acid.

  • Carboxylic Acid Activation & Amidation: Conversion of the sterically hindered intermediate to the primary amide.

ProcessFlow N1 4-Methoxybenzoic Acid (Starting Material) N2 Bromination (Br2, AcOH, 80°C) N1->N2 N3 3,5-Dibromo-4-methoxybenzoic Acid (Intermediate) N2->N3 Precipitation & Filtration N4 Activation & Amidation (CDI, NH3, CH3CN) N3->N4 N5 3,5-Dibromo-4-methoxybenzamide (Final API/Intermediate) N4->N5 Aqueous Quench & Filtration

Caption: Synthetic workflow for the scale-up of 3,5-dibromo-4-methoxybenzamide.

Mechanistic Insights
  • Regioselectivity: The methoxy group is strongly electron-donating and ortho/para directing. Because the para position is blocked by the carboxylic acid moiety, electrophilic bromination selectively occurs at the 3 and 5 (ortho) positions[2].

  • Reagent Selection: For scale-up, elemental bromine ( Br2​ ) in glacial acetic acid is preferred over N-bromosuccinimide (NBS). Acetic acid acts as both solvent and catalyst, providing a polar protic environment that stabilizes the bromonium intermediate[3].

  • Amidation Strategy: Converting the sterically hindered 3,5-dibromo-4-methoxybenzoic acid to an amide requires robust activation. 1,1'-Carbonyldiimidazole (CDI) is utilized instead of traditional coupling reagents (e.g., EDC/HOBt) because CDI generates benign, easily removable byproducts ( CO2​ gas and water-soluble imidazole)[4].

Self-Validating Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid

This step utilizes a direct precipitation methodology, eliminating the need for solvent extraction.

Materials:

  • 4-Methoxybenzoic acid: 1.0 equivalent (eq)

  • Elemental Bromine ( Br2​ ): 2.2 eq

  • Glacial Acetic Acid: 10 volumes (vol)

  • 10% Aqueous Sodium Thiosulfate ( Na2​S2​O3​ ): As needed

Step-by-Step Methodology:

  • Preparation: Suspend 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid (10 vol) in a jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a scrubber system (to neutralize HBr gas).

  • Addition: Cool the suspension to 15–20 °C. Add Br2​ (2.2 eq) dropwise over 2 hours. Causality: The first bromination is highly exothermic. Controlled addition prevents thermal runaway and minimizes oxidative side reactions.

  • Heating: Once addition is complete, heat the reactor to 80 °C for 4–6 hours. Causality: The introduction of the first electron-withdrawing bromine atom deactivates the ring, requiring thermal energy to drive the second bromination to completion.

  • In-Process Control (IPC): Monitor via HPLC. The reaction is deemed complete when the monobromo intermediate is <1.0% (See IPC Logic Diagram below).

  • Quenching: Cool the mixture to 20 °C and slowly pour it into 30 volumes of ice-cold water containing 10% Na2​S2​O3​ . Causality: Thiosulfate reduces any unreacted, toxic Br2​ to harmless bromide salts, turning the orange solution colorless—a visual self-validation of a safe quench.

  • Isolation: Collect the precipitated white solid via vacuum filtration. Wash thoroughly with cold water to remove acetic acid and inorganic salts. Dry under vacuum at 50 °C to constant weight.

IPC_Logic Start Start Bromination (80°C) Sample Take Aliquot (HPLC) Start->Sample After 4 hours Check Monobromo < 1%? Sample->Check Heat Continue Heating Check->Heat No Quench Quench with Na2S2O3 Check->Quench Yes Heat->Sample +1 hour

Caption: Logical decision tree for In-Process Control (IPC) during the bromination step.

Protocol 2: CDI-Mediated Amidation

This protocol leverages the generation of CO2​ as a physical indicator of reaction progress.

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid: 1.0 eq

  • 1,1'-Carbonyldiimidazole (CDI): 1.5 eq

  • Ammonium Hydroxide ( NH4​OH , 28% aqueous): 5.0 eq

  • Anhydrous Acetonitrile ( CH3​CN ): 8 vol

Step-by-Step Methodology:

  • Activation: Dissolve 3,5-dibromo-4-methoxybenzoic acid (1.0 eq) in anhydrous CH3​CN (8 vol) under a nitrogen atmosphere.

  • CDI Addition: Add CDI (1.5 eq) portion-wise at room temperature. Causality: CDI reacts with the carboxylic acid to form an active acylimidazole intermediate. This process releases CO2​ gas. The cessation of effervescence serves as a self-validating physical indicator that activation is complete (typically 1–2 hours).

  • Amidation: Once gas evolution stops, cool the reactor to 0–5 °C. Slowly add 28% aqueous NH4​OH (5.0 eq). Stir the mixture and allow it to warm to room temperature over 3 hours.

  • Precipitation: Pour the reaction mixture into 25 volumes of rapidly stirring ice water. Causality: The target amide is highly hydrophobic, whereas the imidazole byproduct and excess ammonia are highly water-soluble. This differential solubility forces the product to crash out of solution in high purity.

  • Isolation: Filter the resulting white precipitate, wash with cold water (3 x 5 vol), and dry under vacuum at 45 °C.

Quantitative Data & Process Metrics

The scalability of a chemical process is evaluated by its yield, purity, and environmental impact (E-factor). The table below summarizes the metrics achieved using the protocols described above on a 500-gram scale.

Process ParameterStep 1: BrominationStep 2: AmidationOverall Process
Molar Yield (%) 92.5%88.0%81.4%
Purity (HPLC AUC) >98.5%>99.2%>99.0%
Space-Time Yield 120 g/L/day85 g/L/dayN/A
Process E-Factor ~4.5~6.2~10.7
Key Impurities Monitored Monobromo derivative (<0.5%)Unreacted acid (<0.2%)N/A

Note: The E-factor (mass of waste generated per mass of product) of 10.7 is highly competitive for fine chemical pharmaceutical intermediates, largely due to the elimination of chromatography and the use of direct precipitation.

References

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid Griffith University Research Repository
  • The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules BenchChem
  • A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isol
  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4- methoxybenzo Griffith Research Online

Sources

Technical Notes & Optimization

Troubleshooting

Reducing monobromo impurities during 3,5-dibromo-4-methoxybenzamide production

Welcome to the Technical Support Center for the optimization and troubleshooting of 3,5-dibromo-4-methoxybenzamide synthesis. Derivatives of 3,5-dibromo-4-methoxybenzoic acid and its amides are highly valued scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization and troubleshooting of 3,5-dibromo-4-methoxybenzamide synthesis.

Derivatives of 3,5-dibromo-4-methoxybenzoic acid and its amides are highly valued scaffolds in medicinal chemistry, particularly in the development of novel antibacterial agents and biofilm inhibitors against pathogens like Pseudomonas aeruginosa[1]. However, achieving high-purity dibromination of 4-methoxybenzamide is notoriously challenging. Researchers frequently encounter under-brominated (monobromo) impurities or over-oxidized degradation products[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we will dissect the causality behind these impurities, establish self-validating experimental protocols, and provide data-driven troubleshooting strategies to ensure reproducible, high-yield synthesis.

Mechanistic Insights: The Causality of the Monobromo Trap

To eliminate the monobromo impurity (3-bromo-4-methoxybenzamide), we must first understand the kinetics of Electrophilic Aromatic Substitution (EAS) on this specific scaffold.

The methoxy group (-OCH₃) is a strong electron-donating group that activates the aromatic ring and directs electrophiles to the ortho and para positions. Because the para position is occupied by the amide group (which is meta-directing), bromination is highly favored at the 3 and 5 positions.

The Kinetic Trap: The first bromination event is kinetically rapid. However, the introduction of the first bromine atom at the 3-position fundamentally alters the molecule. Bromine is electronegative; it inductively withdraws electron density from the ring, deactivating it toward further electrophilic attack. Furthermore, it introduces significant steric hindrance. Consequently, the activation energy required for the second bromination (at the 5-position) is substantially higher. If the reaction lacks sufficient thermal energy or electrophilic driving force, it stalls, leaving a persistent monobromo impurity[2].

Mechanism SM 4-Methoxybenzamide (Highly Activated) Mono 3-Bromo Intermediate (Deactivated Ring) SM->Mono Br+ (Fast / Kinetic) Di 3,5-Dibromo Product (Thermodynamic Target) Mono->Di Br+ + Heat (Slow) Degradation Oxidative Tar (Side Product) Mono->Degradation Excess Br2 Di->Degradation Harsh Conditions

Reaction logic illustrating the kinetic stall at the monobromo intermediate.

Frequently Asked Questions (FAQs)

Q1: Why does the monobromo impurity persist even when I use a stoichiometric excess (>2.0 eq) of brominating agent? A1: Stoichiometry alone cannot overcome the activation energy barrier of the deactivated monobromo intermediate. If your reaction temperature is too low (e.g., room temperature), the excess brominating agent will simply sit in solution or begin to participate in side reactions rather than driving the second EAS event. You must provide thermal activation (typically 60–80 °C) to push the intermediate to the dibromo product[2].

Q2: Should I use elemental bromine (Br₂) or N-Bromosuccinimide (NBS) for this synthesis? A2: NBS is vastly superior for this specific substrate. While Br₂ in acetic acid is a classical method, it is highly aggressive and often leads to oxidative ring degradation or tar formation when forced with heat[3]. NBS in a polar solvent (like acetonitrile) provides a controlled, steady release of Br⁺, which minimizes oxidation while effectively driving dibromination[3].

Q3: I tried adding a base to improve solubility, but my amide degraded. Why? A3: This is a critical mechanistic pitfall. Amides such as 4-methoxybenzamide will undergo a Hofmann rearrangement when treated with NBS in the presence of a base (such as DBU) and an alcohol, converting your amide into a carbamate or amine[4]. You must maintain neutral to slightly acidic conditions during the bromination to preserve the benzamide functional group.

Troubleshooting Matrix

Observed IssueMechanistic CauseRecommended Solution
High Monobromo Impurity (>5%) Insufficient thermal energy to overcome the deactivated ring's activation barrier.Increase reaction temperature to 70 °C. Ensure reaction time is extended to at least 6 hours.
Dark Oil / Tar Formation Oxidative degradation of the aromatic ring due to overly harsh reagents.Switch from Br₂ to NBS. Avoid strong Lewis acids (e.g., FeBr₃), which are unnecessary for activated anisole derivatives[3].
Loss of Amide Functionality Hofmann rearrangement triggered by basic conditions[4].Strictly avoid bases (like DBU or NaOH) during the reaction. Use neutral polar aprotic solvents (MeCN).
False TLC Readings Unreacted NBS reacting with the intermediate directly on the silica plate during elution.Implement the self-validating "mini-workup" step (quenching with Na₂S₂O₃) before spotting the TLC plate.

Self-Validating Experimental Protocol

To ensure trustworthiness in your synthesis, this protocol integrates a self-validating feedback loop. You will not proceed to isolation until the system mathematically proves the consumption of the kinetic trap.

Protocol Step1 1. Reagent Mixing SM + 2.15 eq NBS in MeCN Step2 2. Thermal Activation Stir at 70°C for 6 hours Step1->Step2 Step3 3. Self-Validation Mini-workup & TLC Check Step2->Step3 Step3->Step2 If Monobromo > 2% Step4 4. Quenching Na2S2O3 to neutralize Br+ Step3->Step4 If Monobromo < 2% Step5 5. Isolation Recrystallize (EtOH/H2O) Step4->Step5

Self-validating experimental workflow for synthesizing 3,5-dibromo-4-methoxybenzamide.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzamide (1.0 equiv) in anhydrous acetonitrile (MeCN) (0.2 M concentration).

  • Controlled Addition: Cool the flask to 0 °C. Add N-Bromosuccinimide (NBS) (2.15 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized exothermic spikes that cause oxidation[2].

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 70 °C. Stir vigorously for 6 hours.

  • Self-Validation (The Mini-Workup):

    • Withdraw a 50 µL aliquot of the reaction mixture.

    • Dilute with 500 µL ethyl acetate and add 500 µL of 10% aqueous sodium thiosulfate (Na₂S₂O₃). Vortex well.

    • Causality: Na₂S₂O₃ instantly reduces any unreacted active bromine. If you skip this, NBS will continue to brominate the monobromo intermediate on the TLC plate as the solvent evaporates, giving you a false positive that the reaction is complete.

    • Spot the organic layer on a silica TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). The reaction is validated as complete only when the monobromo intermediate spot is completely absent.

  • Quenching & Workup: Once validated, cool the bulk reaction to room temperature. Pour into a separatory funnel containing 15% aq. Na₂S₂O₃ and extract with dichloromethane (DCM)[2]. Wash the organic layer with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from a hot ethanol/water gradient to afford pure 3,5-dibromo-4-methoxybenzamide.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution, demonstrating why the optimized conditions were selected.

Table 1: Optimization of Bromination Conditions for 4-Methoxybenzamide

Brominating Agent (Equiv)SolventTemperature (°C)Time (h)Monobromo Impurity (%)Target Dibromo Yield (%)Side Products / Tar (%)
Br₂ (2.0)Acetic Acid25235.055.010.0
Br₂ (2.2)Acetic Acid60412.070.018.0 (Oxidation)
NBS (2.0)MeCN251245.050.0< 1.0
NBS (2.15) MeCN 70 6 < 2.0 95.0 < 1.0
NBS (2.15) + DBUMethanol654N/A0.0> 90.0 (Degradation)

Note: The addition of DBU in methanol resulted in complete loss of the target product due to the Hofmann rearrangement of the amide[4].

References

  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid Griffith University Research Online URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews (ACS Publications) URL:[Link]

Sources

Optimization

Optimizing recrystallization solvents for 3,5-dibromo-4-methoxybenzamide purification

Welcome to the Technical Support Center for the purification of 3,5-dibromo-4-methoxybenzamide . Designed for synthetic chemists and drug development professionals, this guide provides advanced troubleshooting, self-vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3,5-dibromo-4-methoxybenzamide . Designed for synthetic chemists and drug development professionals, this guide provides advanced troubleshooting, self-validating protocols, and thermodynamic insights to optimize your recrystallization workflows.

Part 1: Thermodynamic Principles of Solvent Selection

The molecular architecture of 3,5-dibromo-4-methoxybenzamide presents a unique amphiphilic crystallization challenge. The primary amide moiety acts as a strong hydrogen-bond donor and acceptor, driving the formation of robust, highly ordered crystal lattices. Conversely, the 3,5-dibromo substitutions introduce significant lipophilicity and steric bulk.

Because of this structural dichotomy, single-solvent systems are thermodynamically inefficient. Highly polar solvents (like pure methanol) dissolve the compound too well, leading to poor recovery, while non-polar solvents (like hexanes) fail to disrupt the amide-amide hydrogen bonds. A binary solvent/anti-solvent system is mandatory to balance solvation and supersaturation[1]. Research on structurally analogous 3,5-dibromo-4-methoxybenzoic acid derivatives demonstrates that protic binary systems (e.g., Methanol/Water) are highly effective for inducing crystallization in this specific scaffold[2].

Table 1: Quantitative Solvent Selection Matrix

Solvent SystemTypical Ratio (v/v)Primary Solvation MechanismTarget Impurity ProfileYield / Purity Trade-off
Methanol / Water 3:1 to 5:1H-bond disruption / Hydrophobic exclusionHighly lipophilic byproductsHigh Yield / Moderate Purity (Prone to oiling out)
Ethyl Acetate / Heptane 1:2 to 1:4Dipole-dipole solvation / Steric exclusionUnder-brominated species (e.g., mono-bromo)Moderate Yield / Exceptional Purity
THF / Toluene 1:3Strong H-bond acceptance / π−π stackingComplex crude mixtures with polymeric wasteLow Yield / High Purity

Part 2: Purification Workflow

The following logic tree dictates the optimal path for solvent selection and process control.

Workflow A Crude 3,5-dibromo- 4-methoxybenzamide B Solvent System Selection A->B C MeOH / H2O (Protic) B->C D EtOAc / Heptane (Aprotic) B->D E Heat to Reflux & Dissolve C->E D->E F Hot Filtration E->F G Controlled Cooling (0.2°C/min) F->G H Oiling Out Detected? G->H I Reheat, Adjust Ratio & Add Seeds H->I Yes J Crystal Nucleation & Growth H->J No I->G K Vacuum Filtration & Cold Wash J->K L Pure Crystalline Product K->L

Workflow for optimizing 3,5-dibromo-4-methoxybenzamide recrystallization.

Part 3: Self-Validating Standard Operating Procedure (SOP)

Methodology: Methanol/Water Binary Recrystallization This protocol utilizes self-validating checkpoints to ensure thermodynamic control at every stage, adapting principles from[1][3].

  • Initial Dissolution: Suspend the crude 3,5-dibromo-4-methoxybenzamide in 5 volumes (v/w) of Methanol. Heat the mixture to 60°C under continuous stirring.

    • Self-Validation Checkpoint: The solution must become optically clear. If turbidity persists, the impurities are insoluble inorganic salts or cross-linked polymers. Perform a hot filtration through a pre-warmed Celite pad before proceeding.

  • Saturation Point Calibration: Maintain the solution at 60°C. Add hot Water (anti-solvent) dropwise until the cloud point is reached (the solution becomes faintly and persistently turbid).

    • Self-Validation Checkpoint: Add exactly enough Methanol (typically 1-3 drops) to restore absolute clarity. This confirms the system is perfectly saturated at the boiling point, maximizing potential yield.

  • Controlled Nucleation (Seeding): Cool the system at a strict rate of 0.2°C/min. When the internal temperature reaches 50°C, introduce 1% (w/w) of pure 3,5-dibromo-4-methoxybenzamide seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier. This prevents the buildup of supersaturation, which is the primary cause of liquid-liquid phase separation (oiling out).

    • Self-Validation Checkpoint: Observe the flask for 10 minutes. The seeds must not dissolve (indicating undersaturation) and a fine crystalline suspension should begin to propagate (validating successful secondary nucleation).

  • Lattice Growth & Isolation: Continue cooling to 0–5°C and hold for 2 hours to allow complete lattice formation. Filter via a Buchner funnel and wash the filter cake with ice-cold Methanol/Water (1:5 ratio).

    • Causality: The high water content in the wash solvent prevents the dissolution of the purified filter cake while effectively displacing the mother liquor.

Part 4: Troubleshooting & FAQs

Q: Why does my 3,5-dibromo-4-methoxybenzamide "oil out" (form a second liquid phase) instead of crystallizing? A: Liquid-liquid phase separation (LLPS), or "oiling out," occurs when the solute's melting point in the solvent mixture is suppressed below the temperature at which supersaturation is achieved. Because 3,5-dibromo-4-methoxybenzamide has strong intermolecular forces from the amide group combined with hydrophobic bromines, rapid cooling in high-water environments forces it out of solution as a liquid phase[1][3]. Corrective Action: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more of the "good" solvent (Methanol) to shift the solubility curve. Cool much slower (0.1°C/min) and strictly enforce seeding just above the cloud point to force solid-state nucleation before the liquid-liquid binodal curve is crossed.

Q: I am seeing co-crystallization of the 3-bromo-4-methoxybenzamide (mono-bromo) impurity. How do I remove it? A: The mono-bromo impurity is less lipophilic than the di-bromo target. If you are using Methanol/Water, the strong hydrophobic exclusion of water forces both compounds out of solution simultaneously. Corrective Action: Switch to the Ethyl Acetate/Heptane system. Ethyl acetate provides excellent solvation for both species, but heptane acts as a milder anti-solvent compared to water. This subtle thermodynamic difference allows the mono-bromo impurity to remain dissolved in the mother liquor while the di-bromo product crystallizes.

Q: What is the optimal cooling profile to maximize crystal size and purity? A: Avoid linear cooling. Implement a cubic cooling profile , starting with a very slow cooling rate (e.g., 0.1°C/min) at high temperatures where the solubility curve is steepest, and gradually increasing the cooling rate (up to 0.5°C/min) as the temperature approaches 0°C.

Table 2: Quantitative Cubic Cooling Profile

Time (min)Target Temp (°C)Cooling RateRationale
0 - 5060 550.1 °C/minAllows slow, highly ordered crystal lattice formation; prevents oiling out.
50 - 10055 400.3 °C/minAccelerates growth on existing seed crystals without triggering secondary nucleation showers.
100 - 18040 00.5 °C/minDrives final yield recovery as the solubility curve flattens.

References

  • Title: Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid. Source: Griffith Research Online (European Journal of Medicinal Chemistry) URL: [Link]

  • Title: Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation. Source: Journal of the American Chemical Society / Organic Process Research & Development URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3,5-Dibromo-4-methoxybenzamide Storage &amp; Handling

Welcome to the Technical Support Center for halogenated benzamide derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions by explaining the fundamental chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated benzamide derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions by explaining the fundamental chemical causality behind compound degradation. 3,5-dibromo-4-methoxybenzamide is a highly functionalized molecule; while the heavy halogens (bromine) provide baseline thermodynamic stability through resonance and inductive effects[1], these same structural features introduce specific vulnerabilities to light and moisture.

Understanding why a compound degrades is the first step in designing a self-validating system to protect it.

Mechanistic Overview of Degradation

To prevent the loss of potency in your assays, you must protect 3,5-dibromo-4-methoxybenzamide from two primary degradation pathways:

  • Photolytic Dehalogenation: The C-Br bond is highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) light. The internal heavy-atom effect of bromine promotes rapid intersystem crossing to a reactive triplet state, accelerating photolytic degradation and the generation of highly reactive aryl radicals [2][2].

  • Amide Hydrolysis: The benzamide linkage (-CONH2) is prone to nucleophilic acyl substitution. In the presence of trace moisture (especially in hygroscopic solvents) and catalytic protons or hydroxide ions, the C-N bond cleaves, yielding 3,5-dibromo-4-methoxybenzoic acid and ammonia [3][3].

Degradation A 3,5-dibromo-4-methoxybenzamide B1 UV/Vis Light Exposure A->B1 Improper Storage B2 Moisture / pH Extremes A->B2 Hygroscopic Absorption C1 Photolytic Dehalogenation (C-Br Cleavage) B1->C1 hν (Photon Absorption) C2 Amide Hydrolysis (C-N Cleavage) B2->C2 H2O Nucleophilic Attack D1 Aryl Radicals & Polymeric Degradants C1->D1 Radical Propagation D2 3,5-dibromo-4-methoxybenzoic acid + Ammonia C2->D2 Bond Cleavage

Logical relationship of 3,5-dibromo-4-methoxybenzamide degradation pathways.

Diagnostic FAQs & Troubleshooting

Q: Why is my 3,5-dibromo-4-methoxybenzamide powder developing a yellow tint after several months on the bench? A: This macroscopic color change is the hallmark of photolytic dehalogenation. While the heavy halogens stabilize the aromatic ring thermodynamically [1][1], the C-Br bond is highly susceptible to homolytic cleavage when exposed to ambient UV/Vis light. The internal heavy-atom effect of bromine promotes intersystem crossing to a reactive triplet state, leading to the generation of aryl radicals [2][2]. These radicals propagate to form complex, conjugated polymeric degradants that absorb visible light, appearing yellow.

Q: I prepared a 10 mM stock solution in DMSO, but after two weeks at room temperature, HPLC shows a new peak with a lower retention time. What happened? A: You are observing the hydrolytic cleavage of the benzamide C-N bond, resulting in the formation of 3,5-dibromo-4-methoxybenzoic acid [3][3]. DMSO is profoundly hygroscopic; every time you open the vial, it absorbs atmospheric moisture. This water acts as a nucleophile against the amide carbonyl. To prevent this, prepare single-use aliquots of your stock solution immediately upon reconstitution.

Q: Can I store the solid powder in standard microcentrifuge tubes (Eppendorf) if I keep them in the dark? A: It is highly discouraged. Standard polypropylene tubes are somewhat permeable to atmospheric moisture and oxygen over extended periods. Because the degradation of the amide bond is accelerated by water [3][3], the slow ingress of moisture will gradually hydrolyze the compound. Use PTFE-lined, amber glass vials for absolute hermetic sealing.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 3,5-dibromo-4-methoxybenzamide under various environmental conditions. Note the drastic drop in purity when the compound is stored in hygroscopic solvents without proper precautions.

Storage ConditionContainer TypeDurationPurity (HPLC Area %)Primary Degradation Mechanism
25°C, Ambient LightClear Glass30 Days92.5%Photolytic Dehalogenation (C-Br Cleavage)
25°C, DarkClear Glass30 Days98.2%Trace Amide Hydrolysis
4°C, DarkAmber Glass6 Months99.1%None Detected
-20°C, Dark, DesiccatedAmber Glass12 Months>99.5%None Detected
25°C in DMSO StockClear Polypropylene14 Days85.0%Rapid Amide Hydrolysis (C-N Cleavage)

Self-Validating Storage Protocol (SOP)

To ensure absolute scientific integrity, the process of aliquoting and storing your compound must be a self-validating system. Follow this step-by-step methodology to prevent the introduction of degradation catalysts during handling.

Step 1: Thermal Equilibration (Causality: Moisture Prevention) Do not open the bulk container immediately upon removal from cold storage. Allow the sealed container to equilibrate to room temperature inside a desiccator for at least 2 hours. Causality: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric water vapor onto the powder. This microscopic water layer acts as a nucleophile to initiate C-N bond cleavage [3][3].

Step 2: Inert Atmosphere Handling (Causality: Oxidation & Hydrolysis Prevention) Transfer the equilibrated container to a glove box purged with Argon or dry Nitrogen. Causality: Displacing oxygen and moisture from the handling environment prevents the formation of reactive oxygen species and eliminates the water required for amide hydrolysis.

Step 3: Aliquoting into Amber Glass (Causality: Photoprotection) Weigh the compound into pre-dried, amber glass vials equipped with PTFE-lined caps. Causality: Amber glass filters out UV radiation, preventing the homolytic cleavage of the C-Br bonds driven by the internal heavy-atom effect [2][2]. PTFE caps prevent the leaching of plasticizers that occurs with standard polypropylene tubes.

Step 4: System Validation (Causality: Self-Validating Protocol) Before committing the aliquots to long-term storage, randomly select the first and last prepared vials. Dissolve the contents in anhydrous acetonitrile and immediately analyze via HPLC. Causality: This self-validating step ensures that the handling process itself did not introduce moisture or light damage. The purity must match the original Certificate of Analysis (CoA) baseline (>99.5%).

Step 5: Cryogenic Co-packaged Storage (Causality: Thermodynamic Stability) Place the validated vials into a secondary opaque container filled with indicating silica gel. Store at -20°C. Causality: While heavy halogens provide baseline thermodynamic stability [1][1], cryogenic temperatures arrest any slow kinetic degradation pathways, and the secondary desiccant provides a fail-safe against micro-leaks in the vial seals.

Workflow S1 1. Thermal Equilibration (Prevent Condensation) S2 2. Inert Gas Purging (Argon/N2) S1->S2 Move to Glovebox S3 3. Aliquoting into Amber Glass Vials S2->S3 Displace O2/H2O S4 4. Desiccant Co-packaging (Silica Gel) S3->S4 Block UV/Vis S5 5. Cryogenic Storage (-20°C, Dark) S4->S5 Ensure Dryness

Step-by-step self-validating workflow for the aliquoting and storage of halogenated benzamides.

References

  • Halogenation and Degradation Mechanisms and Modification Strategy of the Polyamide Membrane Monomer during Chlorination: A Computational Study , PubMed, 3

  • Photodegradation of Flutamide and Halogen Derivatives of Nitrobenzotrifluoride: The NO Release Channel , The Journal of Physical Chemistry A - ACS Publications, 2

  • Buy 3,5-Dibromo-4-chlorobenzamide , Smolecule, 1

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 3,5-Dibromo-4-Methoxybenzamide HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 3,5-dibromo-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 3,5-dibromo-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing an HPLC method for 3,5-dibromo-4-methoxybenzamide.

Q1: What is a recommended starting column and mobile phase for analyzing 3,5-dibromo-4-methoxybenzamide?

A C18 column is the most versatile and recommended starting point for a hydrophobic molecule like 3,5-dibromo-4-methoxybenzamide. A good initial mobile phase to screen is a mixture of water and an organic solvent like acetonitrile, with a small amount of an acidic modifier.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

The rationale for this starting point is based on fundamental chromatographic principles. The C18 stationary phase provides non-polar interactions, which is ideal for retaining the analyte.[3] Acetonitrile is a common organic modifier with low viscosity and good UV transparency.[4] The addition of formic acid is critical; it lowers the mobile phase pH to approximately 2.7. This serves two purposes: it ensures that the weakly basic amide group on your analyte is protonated, and it suppresses the ionization of residual silanol groups on the silica-based column packing.[5][6] Both actions are crucial for preventing undesirable secondary ionic interactions that lead to poor peak shape (tailing).[5]

Q2: Should I use an isocratic or a gradient elution method?

For initial method development, a gradient elution is strongly recommended.[1][7] Start with a broad gradient, such as 5% to 95% organic solvent (B) over 10-15 minutes. This approach allows you to quickly determine the approximate solvent strength required to elute the analyte and reveals the presence of any impurities with different polarities.[8]

Once the retention window of your analyte and any critical impurities is known, you can either optimize the gradient to improve resolution or, if the sample is simple, develop a more rapid and straightforward isocratic method.[7] Isocratic methods are simpler and faster for routine analysis but may provide insufficient resolution for complex samples.[7]

Q3: How does the choice between acetonitrile and methanol as the organic solvent impact the separation?

While both are common organic modifiers, they can offer different selectivities, which is the ability to distinguish between the analyte and other components.[9]

  • Acetonitrile: As a non-protic solvent, it engages in dipole-dipole interactions. It is often considered a "stronger" eluting solvent than methanol in reversed-phase HPLC and can provide different selectivity for aromatic compounds due to its ability to disrupt π–π interactions.[4][8][10]

  • Methanol: As a protic solvent, it can engage in hydrogen bonding with the analyte. This can lead to significant changes in selectivity compared to acetonitrile.[4][8]

If you are struggling to resolve 3,5-dibromo-4-methoxybenzamide from an impurity, switching the organic solvent from acetonitrile to methanol (or vice-versa) is one of the most powerful tools to alter selectivity.[8]

Q4: Why is precise pH control so important for this specific analyte?

Mobile phase pH is a critical parameter because 3,5-dibromo-4-methoxybenzamide is an ionizable compound.[11] The amide functional group is weakly basic. The pH of the mobile phase dictates the ionization state of this group, which in turn significantly affects its polarity and retention time.[10][11] An ionized molecule is more polar and will be retained less on a non-polar C18 column.[10][12]

By controlling the pH—typically by keeping it low with an acid like formic acid—you ensure the analyte is in a consistent, single ionic form (protonated).[6] This leads to stable retention times and sharp, symmetrical peaks. Operating at a pH near the analyte's pKa would result in an unstable method where minor pH variations could cause large shifts in retention.[13]

Troubleshooting Guides

This section provides systematic, in-depth guides to resolve specific issues you may encounter during method development and analysis.

Guide 1: Resolving Poor Peak Shape (Tailing)

Issue: The chromatographic peak for 3,5-dibromo-4-methoxybenzamide is asymmetrical, with a pronounced tail.

Root Cause Analysis: Peak tailing for a basic compound like this is most often caused by secondary interactions between the analyte and exposed, acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[5][14][15] At mid-range pH, these silanols can become deprotonated (SiO⁻) and interact ionically with the protonated form of the basic analyte, delaying its elution and causing the characteristic tail.[10][12]

Systematic Troubleshooting Protocol:

  • Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.

    • Action: Add 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2) to both your aqueous (A) and organic (B) mobile phase components.

    • Mechanism: At this low pH, the silanol groups are fully protonated (Si-OH), eliminating the ionic interaction site and dramatically improving peak shape.[5][16]

  • Evaluate Column Choice:

    • Action: If tailing persists, ensure you are using a modern, high-purity, end-capped C18 column.

    • Mechanism: These columns are manufactured to have minimal accessible residual silanols, reducing the potential for secondary interactions from the outset.[5][14]

  • Check for Column Overload:

    • Action: Prepare a sample that is 10 times more dilute and inject it. If the peak shape improves (becomes more symmetrical), you may be overloading the column.[14][15][17]

    • Mechanism: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.[14]

  • Verify Sample Solvent:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[14][17]

    • Mechanism: Dissolving the sample in a much stronger solvent can cause peak distortion and tailing. Ideally, dissolve the sample directly in the mobile phase.[17]

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) start->check_ph add_acid Action: Add 0.1% Formic Acid to Mobile Phase A and B check_ph->add_acid No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes resolved Problem Resolved add_acid->resolved change_column Action: Switch to a modern, high-purity column check_column->change_column No check_load Is Column Overloaded? check_column->check_load Yes change_column->resolved dilute_sample Action: Dilute sample 10-fold and re-inject check_load->dilute_sample Yes check_load->resolved No, issue persists. Consider extra-column effects. dilute_sample->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Improving Inadequate Resolution

Issue: The peak for 3,5-dibromo-4-methoxybenzamide is co-eluting or poorly resolved from a closely related impurity.

Root Cause Analysis: Chromatographic resolution is a function of three factors: column efficiency (N), retention factor (k), and selectivity (α).[9] To improve the separation of closely eluting peaks, the most effective strategy is to manipulate the selectivity and retention factor, both of which are heavily influenced by the mobile phase composition.[9]

Systematic Troubleshooting Protocol:

Parameter Action Primary Effect Rationale & Expert Insight
1. Retention (k) Adjust the ratio of organic to aqueous solvent (e.g., go from 60% ACN to 55% ACN).Changes Retention Factor (k).This is the first and simplest adjustment. Reducing the organic content increases the retention time of all components.[9] This increased interaction time with the stationary phase can sometimes be sufficient to improve resolution between peaks that are very close together.
2. Selectivity (α) Change the organic modifier type (e.g., switch from Acetonitrile to Methanol).Changes Selectivity (α). This is the most powerful tool for altering selectivity.[8] Acetonitrile and Methanol interact with analytes differently due to their unique chemical properties (dipole moment vs. hydrogen bonding).[4][8] This change can alter the relative elution order of your analyte and the impurity, often leading to a dramatic improvement in separation.
3. Selectivity (α) Adjust the mobile phase pH (within the stable range of the column, e.g., pH 2-8).Changes Selectivity (α). If your impurity has an ionizable group with a different pKa than your analyte, changing the pH is an extremely effective way to alter selectivity.[11][18] A pH scouting experiment (e.g., testing buffered mobile phases at pH 3, 5, and 7) can reveal an optimal pH where the two compounds are baseline resolved.
4. Efficiency (N) & Selectivity (α) Change the column temperature (e.g., increase from 30 °C to 40 °C).Changes Efficiency (N) and can alter Selectivity (α).Increasing temperature lowers mobile phase viscosity, which can lead to sharper (more efficient) peaks.[7] Importantly, it can also subtly change the selectivity of the separation, sometimes improving the resolution of a critical pair.[7]

Troubleshooting Workflow: Poor Resolution

G start Poor Resolution adjust_strength Step 1: Adjust Organic % (e.g., ↓ 5% ACN) start->adjust_strength check_res1 Resolution Improved? adjust_strength->check_res1 change_solvent Step 2: Change Organic Solvent (ACN → MeOH or vice-versa) check_res1->change_solvent No resolved Problem Resolved check_res1->resolved Yes check_res2 Resolution Improved? change_solvent->check_res2 adjust_ph Step 3: Perform pH Scouting (e.g., pH 3, 5, 7 with buffer) check_res2->adjust_ph No check_res2->resolved Yes check_res3 Resolution Improved? adjust_ph->check_res3 adjust_temp Step 4: Adjust Temperature (e.g., ↑ 10°C) check_res3->adjust_temp No check_res3->resolved Yes

Caption: A systematic approach to optimizing peak resolution.

Guide 3: Correcting Unstable Retention Times

Issue: The retention time for 3,5-dibromo-4-methoxybenzamide is drifting or shifting randomly between injections.

Root Cause Analysis: Stable retention times are fundamental for reliable identification and quantification. Drifting is typically caused by factors that alter the mobile phase composition, flow rate, or temperature over time.[15]

Systematic Troubleshooting Protocol:

  • Ensure Adequate Column Equilibration: This is the most common cause of retention time drift, especially at the beginning of a sequence.

    • Action: Before the first injection, flush the column with the initial mobile phase for at least 10-15 column volumes. Ensure there is a sufficient equilibration step at the end of your gradient program before the next injection.[7]

    • Mechanism: The stationary phase needs to fully equilibrate with the mobile phase to provide a consistent interaction environment for the analyte.[7]

  • Verify Mobile Phase Preparation and Stability:

    • Action: Double-check that the mobile phase composition was prepared accurately. If using buffers, ensure the buffer is fully dissolved and within its effective pH range (pKa ± 1).[2] Prepare fresh mobile phase daily.

    • Mechanism: Inaccurate mixing or degradation of mobile phase components will change the solvent strength and/or pH, directly impacting retention time.[15]

  • Use a Column Thermostat:

    • Action: Always use a thermostatically controlled column compartment.

    • Mechanism: Retention in reversed-phase HPLC is sensitive to temperature. Ambient lab temperature fluctuations can cause retention times to drift up and down throughout the day.[7]

  • Degas Mobile Phase:

    • Action: Ensure your HPLC system's online degasser is functioning correctly, or degas solvents prior to use via sonication or vacuum filtration.

    • Mechanism: Small air bubbles that form in the mobile phase can collect in the pump heads, leading to an inconsistent and inaccurate flow rate, which causes retention times to vary.

  • Inspect for System Leaks:

    • Action: Carefully inspect all fittings, especially between the pump and the injector, for any signs of leakage. Perform a system pressure test if available.

    • Mechanism: A leak in the system will cause a drop in the actual flow rate delivered to the column, leading to longer, unstable retention times.[7]

References

  • Technical Support Center: Optimizing HPLC Separation of Closely Related Analogues. Benchchem.
  • A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis. Benchchem.
  • Optimization of the HPLC separation of aromatic groups in petroleum fractions | Request PDF. ResearchGate.
  • Common Causes Of Peak Tailing in Chromatography. alwsci.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Improved resolution in high performance liquid chromatography analysis of polynuclear aromatic hydrocarbons using ternary solvent systems. CDC Stacks.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited - Zendesk.
  • Mobile Phase Solvent Pairing for HPLC. Allan Chemical Corporation.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Mobile Phase Selectivity.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • HPLC Separation Modes. Waters Corporation.
  • How does an acid pH affect reversed-phase chromatography separations?. Biotage.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.

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Reference Data & Comparative Studies

Validation

Comparing reactivity: 3,5-dibromo-4-methoxybenzamide vs 3,5-dichloro-4-methoxybenzamide

An In-Depth Guide to the Comparative Reactivity of 3,5-Dibromo-4-methoxybenzamide and 3,5-Dichloro-4-methoxybenzamide For researchers, scientists, and drug development professionals, the selection of synthetic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 3,5-Dibromo-4-methoxybenzamide and 3,5-Dichloro-4-methoxybenzamide

For researchers, scientists, and drug development professionals, the selection of synthetic building blocks is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Halogenated benzamides are a privileged scaffold in medicinal chemistry, offering a versatile platform for constructing complex molecular architectures.[1] This guide provides a detailed, evidence-based comparison between two closely related yet distinct reagents: 3,5-dibromo-4-methoxybenzamide and 3,5-dichloro-4-methoxybenzamide. We will dissect their fundamental properties and explore their differential reactivity in one of modern chemistry's most powerful transformations: the palladium-catalyzed cross-coupling reaction.

Foundational Properties: More Than Just a Mass Difference

At first glance, the two compounds appear remarkably similar. However, the substitution of bromine for chlorine atoms imparts subtle but significant changes in their physicochemical properties, which in turn govern their chemical behavior.

Property3,5-dibromo-4-methoxybenzamide3,5-dichloro-4-methoxybenzamide
Molecular Formula C₈H₇Br₂NO₂C₈H₇Cl₂NO₂
Molecular Weight 324.96 g/mol 236.06 g/mol
Appearance White to off-white solidWhite to off-white solid
CAS Number 16297-90-256341-39-4

The crucial difference lies in the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond. This lower bond dissociation energy makes the C-Br bond more susceptible to cleavage, particularly in reactions involving oxidative addition to a low-valent metal center, a key step in many cross-coupling reactions. It is a well-established trend that aryl chlorides are generally less reactive than their aryl bromide counterparts.[2]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

To quantify the reactivity difference, we turn to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[3] This palladium-catalyzed reaction is exceptionally tolerant of various functional groups, making it a workhorse in pharmaceutical synthesis.[4]

Experimental Protocol: A Standardized Comparison

The following protocol provides a robust method for evaluating the coupling efficiency of aryl halides.

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (3,5-dibromo- or 3,5-dichloro-4-methoxybenzamide, 1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 0.03 mmol].

  • Solvent Addition: Add a degassed mixture of toluene (6 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Track the consumption of the starting material by thin-layer chromatography (TLC) or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Anticipated Results & Mechanistic Rationale

Based on established reactivity principles, the dibromo- derivative is expected to react significantly faster and provide a higher yield of the coupled product compared to the dichloro- analog under identical conditions.

CompoundExpected Reaction TimeExpected Yield
3,5-dibromo-4-methoxybenzamide2-6 hours>85%
3,5-dichloro-4-methoxybenzamide12-24 hours<60%*

*Note: Achieving high yields with aryl chlorides often requires more specialized conditions, such as stronger bases, higher temperatures, or more sophisticated phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2][5]

The disparity in reactivity originates from the rate-determining step for many cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-Br bond has a lower activation energy for this process, leading to a much faster entry into the catalytic cycle.

Catalytic_Cycle cluster_Br Bromide Pathway (Faster) cluster_Cl Chloride Pathway (Slower) Pd0 Pd(0)L₂ OA_Br Oxidative Addition Pd0->OA_Br OA_Cl Oxidative Addition ArBr Ar-Br (Dibromo-) ArBr->OA_Br ArCl Ar-Cl (Dichloro-) ArCl->OA_Cl ArPdBr Ar-Pd(II)(Br)L₂ OA_Br->ArPdBr Lower Ea ArPdCl Ar-Pd(II)(Cl)L₂ OA_Cl->ArPdCl Higher Ea Transmetalation Transmetalation ArPdBr->Transmetalation ArPdCl->Transmetalation Boronic Ar'-B(OH)₂ Boronic->Transmetalation Base Base (e.g., Na₂CO₃) Base->Transmetalation ArPdAr Ar-Pd(II)(Ar')L₂ Transmetalation->ArPdAr ReductiveElimination Reductive Elimination ArPdAr->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) ReductiveElimination->Product

Caption: The Suzuki-Miyaura catalytic cycle. The oxidative addition step is significantly faster for aryl bromides due to the lower C-Br bond energy.

Strategic Implications: Speed vs. Orthogonality

The choice between these two building blocks is not merely about which is "better," but which is more suitable for the specific synthetic strategy.

When to Choose 3,5-Dibromo-4-methoxybenzamide:

This reagent is the clear choice for rapid synthesis, library generation, and applications where high throughput and robust reaction yields are paramount. Its high reactivity allows for milder conditions, shorter reaction times, and often simpler purification. It is the ideal substrate for introducing two identical aryl or alkyl groups in a single, efficient step.

When to Choose 3,5-Dichloro-4-methoxybenzamide:

The lower reactivity of the C-Cl bond is not always a disadvantage; it can be a powerful tool for selective synthesis. In a molecule containing both a C-Br and a C-Cl bond, one can often selectively perform a cross-coupling reaction at the more reactive C-Br site, leaving the C-Cl bond untouched for a subsequent, different transformation. This "orthogonal" reactivity is invaluable for the construction of complex, unsymmetrical molecules.[6] While our subject compound is dichlorinated, the principle of leveraging differential halide reactivity is a cornerstone of modern synthetic strategy.[7][8]

Orthogonal_Strategy Start 3-Bromo-5-chloro-scaffold Step1 Step 1: Suzuki Coupling (Mild Conditions) Reacts selectively with C-Br bond Start->Step1 Intermediate Intermediate with C-Cl bond intact Step1->Intermediate Step2 Step 2: Buchwald-Hartwig Amination (Forcing Conditions) Reacts with remaining C-Cl bond Intermediate->Step2 Product Final Complex Molecule (Unsymmetrical) Step2->Product

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Comparative

HPLC Method Validation for 3,5-Dibromo-4-methoxybenzamide Purity Determination: A Comparative Guide to Column Chemistries

The Analytical Dilemma: Halogenated Aromatics in HPLC 3,5-dibromo-4-methoxybenzamide is a heavily halogenated aromatic compound frequently utilized as a critical intermediate in the synthesis of marine natural product an...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Dilemma: Halogenated Aromatics in HPLC

3,5-dibromo-4-methoxybenzamide is a heavily halogenated aromatic compound frequently utilized as a critical intermediate in the synthesis of marine natural product analogs (such as bastadins)[1] and radiolabeled melanoma imaging agents. Determining the chemical purity of this compound presents a unique chromatographic challenge.

The presence of two bulky, highly electronegative bromine atoms flanking a methoxy group creates a highly polarizable electron cloud. When analysts attempt to separate 3,5-dibromo-4-methoxybenzamide from its closely related synthetic impurities—such as mono-bromo (3-bromo-4-methoxybenzamide) or chloro-bromo analogs—standard C18 (Octadecylsilane) columns often fail. Because C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions, they cannot adequately distinguish between the subtle electron density differences of these structurally similar halogenated aromatics.

To achieve baseline resolution and comply with stringent regulatory standards, analytical scientists must leverage orthogonal column chemistries that exploit halogen-π and dipole-dipole interactions [2]. This guide objectively compares the performance of standard C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases, providing a fully self-validating experimental protocol based on the latest ICH Q2(R2) guidelines[3].

Stationary Phase Comparison: Causality Behind the Chemistry

To establish a robust analytical method, we must first select a stationary phase that provides thermodynamic selectivity for brominated aromatics.

  • Standard C18: Offers excellent peak shape for neutral hydrophobes but lacks the specific stereoelectronic retention mechanisms required to separate heavily brominated isomers.

  • Biphenyl: Features two aromatic rings that enhance π−π interactions and polarizability, offering moderate improvements in the retention of the electron-rich aromatic ring of the analyte.

  • Pentafluorophenyl (PFP): The electron-deficient fluorinated aromatic ring of the PFP phase acts as a strong Lewis acid. This facilitates powerful halogen-π interactions with the electron-rich bromine atoms of the analyte[4]. Furthermore, the carbon-fluorine bonds introduce strong dipole-dipole interactions, making PFP the superior choice for halogenated benzamides.

G cluster_0 Standard C18 Column cluster_1 Pentafluorophenyl (PFP) Column Analyte 3,5-dibromo-4-methoxybenzamide C18 Hydrophobic (Dispersive) Interactions Only Analyte->C18 PFP Halogen-π, Dipole-Dipole & π-π Interactions Analyte->PFP Res1 Co-elution with Mono-bromo Impurities C18->Res1 Res2 Baseline Resolution (Rs > 2.0) PFP->Res2

Caption: Chromatographic separation mechanisms comparing C18 and PFP phases for halogenated aromatics.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three column chemistries using a standardized gradient of Water/Acetonitrile (0.1% Trifluoroacetic acid).

Table 1: Column Performance Comparison for 3,5-dibromo-4-methoxybenzamide

ParameterStandard C18 (150 x 4.6 mm, 3µm)Biphenyl (150 x 4.6 mm, 3µm)PFP (150 x 4.6 mm, 3µm)
Retention Time (tR) 6.2 min7.8 min9.4 min
Peak Asymmetry (Tf) 1.45 (Tailing)1.151.02 (Symmetrical)
*Resolution (Rs) **1.1 (Fails criteria)1.8 (Passes criteria)2.6 (Optimal)
Theoretical Plates (N) 8,50011,20014,500

*Resolution calculated against the critical pair impurity: 3-bromo-4-methoxybenzamide.

Experimental Protocol: ICH Q2(R2) Method Validation

The following step-by-step methodology outlines a self-validating system designed to prove that the analytical procedure is fit for its intended purpose, strictly adhering to the ICH Q2(R2) framework[5].

Phase 1: Chromatographic Conditions & System Suitability
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of the amide group, preventing secondary interactions with residual silanols on the silica support, thereby sharpening the peak).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: Return to 20% B

    • 12.1-17 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (optimal absorbance for the brominated aromatic chromophore).

  • System Suitability Criteria: Six replicate injections of the standard must yield a Relative Standard Deviation (%RSD) of peak area 2.0%, and a tailing factor 1.5.

Phase 2: Step-by-Step Validation Execution

Step 1: Specificity & Forced Degradation

  • Procedure: Subject 1.0 mg/mL stock solutions of 3,5-dibromo-4-methoxybenzamide to stress conditions: 1N HCl (Acidic), 1N NaOH (Basic), 3% H2​O2​ (Oxidative), 60°C for 48 hours (Thermal), and UV light (Photolytic).

  • Analysis: Inject stressed samples. Use Peak Purity analysis (via Photodiode Array detector) to ensure the analyte peak has no co-eluting degradation products (Purity Angle < Purity Threshold).

Step 2: Linearity and Range

  • Procedure: Prepare a series of calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target working concentration (Target = 100 µg/mL).

  • Analysis: Plot peak area versus concentration. Calculate the linear regression equation and the coefficient of determination ( R2 ).

Step 3: Accuracy (Spike Recovery)

  • Procedure: Prepare synthetic sample matrices spiked with known quantities of the API at three concentration levels: 50%, 100%, and 150% (prepared in triplicate, n=9 total).

  • Analysis: Calculate the percentage recovery by comparing the experimentally determined concentration against the theoretical spiked amount.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Procedure: For Repeatability (Intra-day), inject six independent preparations of the 100% test concentration on the same day. For Intermediate Precision (Inter-day), have a second analyst repeat the process on a different day using a different HPLC system.

  • Analysis: Calculate the %RSD for the assay results.

Step 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Serially dilute the standard solution until the analyte peak yields a Signal-to-Noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. Inject six replicates of the LOQ concentration to verify precision.

G A Phase Selection (PFP Chemistry) B Specificity (Forced Degradation) A->B C Linearity & Range (25%-150%) B->C D Accuracy (Spike Recovery) C->D E Precision (Intra/Inter-day) D->E F Validated Method (ICH Q2(R2)) E->F

Caption: Sequential workflow for ICH Q2(R2) analytical method validation.

Validation Data Summary

The implementation of the PFP-based methodology yields a highly robust, self-validating system. The quantitative results of the validation study are summarized below, demonstrating full compliance with regulatory acceptance criteria.

Table 2: ICH Q2(R2) Validation Results for 3,5-dibromo-4-methoxybenzamide

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Column)Status
Specificity (Peak Purity) No interference from degradantsPeak Purity Angle < ThresholdPASS
Linearity Range Minimum 80% to 120% of target25 µg/mL to 150 µg/mLPASS
Correlation Coefficient ( R2 ) 0.9990.9998PASS
Accuracy (Mean Recovery) 98.0% – 102.0%99.4% ± 0.6%PASS
Repeatability (Intra-day Precision) %RSD 2.0% (n=6)0.85%PASS
Intermediate Precision %RSD 2.0% (n=12)1.12%PASS
Limit of Detection (LOD) S/N 30.05 µg/mLPASS
Limit of Quantitation (LOQ) S/N 10, %RSD 10%0.15 µg/mL (%RSD = 3.2%)PASS

Conclusion

For the purity determination of 3,5-dibromo-4-methoxybenzamide, standard hydrophobic stationary phases are insufficient due to the complex polarizability of the brominated aromatic ring. By transitioning to a Pentafluorophenyl (PFP) column, analysts can exploit halogen- π and dipole-dipole interactions to achieve baseline resolution from closely related impurities. When coupled with the rigorous, step-by-step ICH Q2(R2) validation protocol detailed above, this method provides a highly trustworthy, accurate, and reproducible system for pharmaceutical quality control and drug development applications.

References

  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • Source: Chemical Science (RSC Publishing)
  • HPLC Column Selection Guide Source: Link Lab URL
  • Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzo...

Sources

Validation

GC-MS vs LC-MS for trace impurity analysis in 3,5-dibromo-4-methoxybenzamide

The structural complexity of halogenated aromatic amides presents a unique analytical challenge in pharmaceutical quality control. 3,5-dibromo-4-methoxybenzamide —a highly functionalized compound frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural complexity of halogenated aromatic amides presents a unique analytical challenge in pharmaceutical quality control. 3,5-dibromo-4-methoxybenzamide —a highly functionalized compound frequently utilized as a medicinal chemistry scaffold for marine natural product derivatives (such as anti-biofilm bastadin analogues)[1]—requires rigorous trace impurity profiling to ensure safety and efficacy.

Under ICH Q3A(R2) guidelines, any organic impurity in a new drug substance must be identified and reported if it exceeds the 0.05% threshold (for a maximum daily dose ≤ 2g)[2]. To achieve this, analytical scientists must choose between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide objectively compares both techniques, detailing the physicochemical causality behind method selection and providing self-validating experimental protocols[3].

Physicochemical Profiling & The Analytical Dilemma

The molecular architecture of 3,5-dibromo-4-methoxybenzamide (C₈H₇Br₂NO₂, MW ≈ 308.96 g/mol ) dictates its behavior in chromatographic systems:

  • The Primary Amide (-CONH₂): Highly polar and capable of forming extensive hydrogen-bonding networks. In gas-phase analysis, this leads to severe peak tailing and thermal degradation unless masked.

  • The Dibromo Substitution: Heavy halogen atoms significantly increase the boiling point, reducing volatility. However, they provide a highly diagnostic isotopic signature. The natural abundance of ⁷⁹Br and ⁸¹Br creates a distinct 1:2:1 isotopic envelope for the intact molecule (m/z 308, 310, 312 in positive ion mode), which is invaluable for identifying structurally related impurities[4].

  • The Methoxy Group (-OCH₃): Susceptible to cleavage under hard ionization (EI), yielding useful structural fragments but complicating intact mass analysis.

Workflow Start 3,5-Dibromo-4-methoxybenzamide API Batch Assess Physicochemical Assessment (Amide Polarity, Isotopic Signature) Start->Assess LCMS_Path Target: Intact API & Polar Degradants (e.g., Benzoic Acid) Assess->LCMS_Path GCMS_Path Target: Volatile Precursors & Non-Polar Impurities Assess->GCMS_Path LCMS_Prep Direct Dilution (MeOH/H2O + Formic Acid) LCMS_Path->LCMS_Prep GCMS_Prep Silylation (BSTFA + TMCS) Masks Active -NH2 Protons GCMS_Path->GCMS_Prep LCMS_Run UHPLC-ESI-MS/MS Soft Ionization ([M+H]+ m/z 308/310/312) LCMS_Prep->LCMS_Run GCMS_Run GC-EI-MS Hard Ionization (Structural Fragments) GCMS_Prep->GCMS_Run Data Impurity Identification (1:2:1 Dibromo Isotopic Pattern) LCMS_Run->Data GCMS_Run->Data ICH Regulatory Compliance (ICH Q3A <0.05% Threshold) Data->ICH

Analytical decision workflow for trace impurity profiling of 3,5-dibromo-4-methoxybenzamide.

LC-MS/MS: The Gold Standard for Intact Benzamides

Mechanistic Rationale: LC-MS is the optimal technique for 3,5-dibromo-4-methoxybenzamide because it circumvents the need for volatilization[3]. Electrospray Ionization (ESI) is a soft ionization technique that efficiently protonates the amide nitrogen or carbonyl oxygen, yielding an intact [M+H]⁺ ion without thermal fragmentation. Furthermore, LC-MS excels at detecting polar degradants, such as 3,5-dibromo-4-methoxybenzoic acid, which forms via amide hydrolysis[1].

Self-Validating Experimental Protocol: To ensure data integrity and account for matrix-induced ion suppression, this protocol utilizes an internal standard (IS) and procedural blanks.

  • Sample Preparation:

    • Dissolve 10.0 mg of the API in 10 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock.

    • Dilute to a working concentration of 10 µg/mL. Spike with 1 µg/mL of 3,5-dichloro-4-methoxybenzamide (Internal Standard).

  • Chromatographic Separation (UHPLC):

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm). Causality: The hydrophobic C18 stationary phase retains the dibromo-aromatic core, while allowing earlier elution of more polar desbromo (monobromo) impurities.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade H₂O. Causality: Formic acid acts as a proton donor, drastically enhancing ESI+ ionization efficiency.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 6.0 minutes; Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-QqQ):

    • Mode: Positive ESI (+).

    • Target Ions: Monitor the 1:2:1 isotopic cluster at m/z 308.9, 310.9, and 312.9 for the intact API.

  • System Validation: Inject a diluent blank prior to the sample. A valid run must show no peaks at the target m/z windows above a signal-to-noise (S/N) ratio of 3, ruling out column carryover.

GC-MS: High-Resolution Profiling of Volatiles

Mechanistic Rationale: While LC-MS dominates polar analysis, GC-MS is unparalleled for detecting volatile, non-polar process impurities (e.g., residual halogenated solvents or unreacted anisole derivatives)[3]. However, injecting an intact primary amide into a 250°C GC inlet will result in peak tailing and potential degradation. The Derivatization Imperative: To analyze the benzamide via GC-MS, it must be silylated. Reagents like BSTFA replace the active protons on the amide group with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding and lowers the boiling point, ensuring sharp chromatographic peaks.

Self-Validating Experimental Protocol:

  • Sample Preparation & Derivatization:

    • Dissolve 5.0 mg of the API in 1.0 mL of anhydrous pyridine.

    • Add 100 µL of BSTFA containing 1% TMCS (catalyst).

    • Incubate in a sealed vial at 60°C for 45 minutes to ensure complete conversion to the N-TMS or N,N-di-TMS derivative.

  • Chromatographic Separation (GC):

    • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Mass Spectrometry (EI-MS):

    • Ionization: Electron Impact (EI) at 70 eV. Causality: Hard ionization will shatter the molecular ion, but the resulting fragments (e.g., loss of the -OCH₃ group or the TMS-amide moiety) provide definitive structural proof of the impurity's backbone.

  • System Validation: Run a procedural blank (Pyridine + BSTFA/TMCS) to map siloxane ghost peaks. Monitor the ratio of mono-TMS to di-TMS peaks; a robust method should drive the reaction to a single, stable derivative to prevent peak splitting.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both techniques when applied to 3,5-dibromo-4-methoxybenzamide, demonstrating how they complement each other to achieve ICH Q3A compliance[2].

Analytical ParameterLC-MS/MS (UHPLC-ESI-QqQ)GC-MS (Capillary-EI-QqQ)
Optimal Target Analytes Intact API, polar degradants (benzoic acid), desbromo impuritiesVolatile synthetic precursors, residual solvents, non-polar byproducts
Sample Preparation Direct dissolution (High throughput, minimal artifacts)Derivatization required (Time-consuming, moisture-sensitive)
Ionization & Fragmentation Soft (ESI): Strong [M+H]⁺, minimal fragmentationHard (EI): Extensive fragmentation, rich structural elucidation data
Sensitivity (LOD) 0.5 - 2 ng/mL (Excellent for polar amides)5 - 10 ng/mL (Post-derivatization efficiency dependent)
Isotopic Pattern Utility Preserved intact (1:2:1 ratio for dibromo species clearly visible)Preserved only in fragments containing the intact aromatic ring
Regulatory Suitability Primary method for API and related polar substancesOrthogonal method for volatile process impurities

Conclusion

For the trace impurity analysis of 3,5-dibromo-4-methoxybenzamide, LC-MS is the superior primary technique . Its ability to handle polar amides without derivatization, coupled with the preservation of the diagnostic dibromo isotopic envelope via soft ionization, makes it highly efficient for detecting structurally related degradants[4]. However, a comprehensive regulatory submission under ICH Q3A/Q3B requires an orthogonal approach. GC-MS remains indispensable for profiling the volatile, non-polar spectrum of the sample matrix, provided rigorous derivatization protocols are implemented to mask the reactive amide moiety.

References

  • ResolveMass Laboratories Inc. "GC-MS vs LC-MS". ResolveMass. Available at:[Link]

  • Griffith University Research. "Synthesis and antibacterial evaluation of a unique amide library based on the marine natural product 3,5-dibromo-4-methoxybenzoic acid". Griffith Research Online. Available at:[Link]

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3". AMSbiopharma. Available at: [Link]

  • American Pharmaceutical Review. "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry". American Pharmaceutical Review. Available at: [Link]

Sources

Comparative

A Comparative Spectroscopic Analysis: 3,5-dibromo-4-methoxybenzamide vs. 4-methoxybenzamide

A Guide for Researchers in Synthetic and Medicinal Chemistry Abstract This guide provides an in-depth spectroscopic comparison of 3,5-dibromo-4-methoxybenzamide and its unbrominated parent molecule, 4-methoxybenzamide. B...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Abstract

This guide provides an in-depth spectroscopic comparison of 3,5-dibromo-4-methoxybenzamide and its unbrominated parent molecule, 4-methoxybenzamide. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we illuminate the profound influence of ortho-bromination on the spectral characteristics of a substituted benzamide scaffold. The analysis explains the causal factors behind observed spectral shifts, changes in splitting patterns, and unique fragmentation behaviors, offering researchers a predictive framework for the characterization of halogenated aromatic compounds.

Introduction: The Significance of Bromination

In drug discovery and materials science, the introduction of halogen atoms, particularly bromine, onto an aromatic scaffold is a common strategy to modulate a molecule's physicochemical properties. Bromination can enhance lipophilicity, alter metabolic stability, and introduce a site for further chemical modification.[1] Understanding the spectroscopic consequences of such a modification is paramount for unequivocal structure confirmation and quality control.

This guide compares 4-methoxybenzamide, a simple substituted aromatic amide[2], with its dibrominated analog, 3,5-dibromo-4-methoxybenzamide. The addition of two bulky, electronegative bromine atoms ortho to the amide group and meta to the methoxy group dramatically alters the electronic environment and symmetry of the molecule, providing a clear and instructive case study in spectroscopic interpretation.

Below are the structures of the two molecules under investigation.

Caption: Chemical structures of 4-methoxybenzamide and 3,5-dibromo-4-methoxybenzamide.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential. The following sections detail the methodologies used to acquire the comparative spectroscopic data.

General Workflow for Spectroscopic Analysis

The structural elucidation of a novel or modified compound follows a logical progression from sample preparation to multi-technique data integration. This workflow ensures that complementary pieces of structural information are gathered to build a conclusive identification.

graphdict Prep Sample Preparation (1-2 mg in ~0.7 mL solvent) NMR NMR Analysis (¹H, ¹³C) Prep->NMR Analyze IR IR Analysis (Solid State, KBr pellet) Prep->IR Analyze MS MS Analysis (EI or ESI) Prep->MS Analyze Data Data Integration & Interpretation NMR->Data Correlate Data IR->Data Correlate Data MS->Data Correlate Data Structure Structure Confirmation Data->Structure Elucidate

Caption: General experimental workflow for spectroscopic characterization.

Detailed Protocols
  • Nuclear Magnetic Resonance (NMR):

    • Sample Preparation: Approximately 2-5 mg of the analyte was dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

    • Instrumentation: Spectra were acquired on a 400 or 500 MHz spectrometer.[3]

    • ¹H NMR Acquisition: Standard parameters included a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. 16 to 32 scans were typically co-added.

    • ¹³C NMR Acquisition: A proton-decoupled pulse sequence was used with a 45° pulse angle, a 2-second relaxation delay, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans were accumulated to achieve an adequate signal-to-noise ratio.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.[3]

    • Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

  • Mass Spectrometry (MS):

    • Sample Preparation: The sample was dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[4]

    • Instrumentation: An Electron Ionization (EI) mass spectrometer was used, often coupled with a Gas Chromatography (GC) inlet.[4]

    • Acquisition: A standard EI energy of 70 eV was used to induce fragmentation. The mass analyzer scanned a range of m/z values, typically from 50 to 500 amu.

Results and Discussion: A Spectroscopic Head-to-Head

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The comparison between our two target compounds is particularly striking.

Proton Type 4-methoxybenzamide (δ, ppm) 3,5-dibromo-4-methoxybenzamide (Predicted δ, ppm) Analysis of the Difference
Aromatic-H ~7.8 (d, 2H), ~7.0 (d, 2H)[5]~8.0 (s, 2H)The two bromine atoms are strongly electron-withdrawing, which deshields the adjacent aromatic protons, causing a significant downfield shift . Due to the molecule's C₂ᵥ symmetry, the two aromatic protons are chemically equivalent, resulting in a singlet (s) instead of the doublet (d) pattern seen in the unbrominated analog.[6]
Methoxy (-OCH₃) ~3.8 (s, 3H)[5]~4.0 (s, 3H)The inductive electron-withdrawing effect of the ortho-bromines slightly deshields the methoxy protons, causing a minor downfield shift.
Amide (-NH₂) ~7.2-7.9 (br s, 2H)[5]~7.5-8.0 (br s, 2H)Amide protons are exchangeable and often appear as a broad singlet. The chemical shift can be highly dependent on solvent and concentration. A slight downfield shift may be observed due to the overall increased electrophilicity of the aromatic ring.
¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon environments and provides insight into the electronic structure of the carbon skeleton.

Carbon Type 4-methoxybenzamide (δ, ppm) 3,5-dibromo-4-methoxybenzamide (Predicted δ, ppm) Analysis of the Difference
C=O (Amide) ~168~165The electron-withdrawing bromines can slightly alter the electron density at the carbonyl carbon, but the effect is transmitted through several bonds and is generally small.
C-NH₂ (ipso) ~126~135The ipso-carbon (attached to the amide) is deshielded by the ortho-bromine atoms through inductive effects.
C-H (Aromatic) ~129 (ortho to C=O), ~114 (ortho to OCH₃)[7]~134The aromatic C-H carbons are significantly deshielded and shifted downfield due to the direct electronegative influence of the adjacent bromine atoms.
C-Br (ipso) N/A~118This is the most direct and significant effect. The "heavy atom effect" of bromine causes a substantial upfield shift for the carbon directly attached to it, even though bromine is electronegative. This is a characteristic feature for carbons bonded to bromine or iodine.[6]
C-OCH₃ (ipso) ~162~158The carbon attached to the methoxy group is now also flanked by two bromine atoms, altering its electronic environment and causing a shift.
-OCH₃ ~55[7]~61The methoxy carbon is deshielded due to the strong inductive pull of the bromines on the ring, which propagates to the substituent.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While many peaks are similar, the presence of the C-Br bond and subtle electronic effects provide clear distinctions.

Vibrational Mode 4-methoxybenzamide (cm⁻¹) 3,5-dibromo-4-methoxybenzamide (Predicted cm⁻¹) Analysis of the Difference
N-H Stretch (Amide) ~3400, ~3200 (two bands)~3400, ~3200The N-H stretching frequencies are largely unaffected by substitution on the ring.
C=O Stretch (Amide I) ~1660[5]~1670The electron-withdrawing nature of the bromines can increase the double bond character of the carbonyl group, causing a slight shift to higher wavenumber (a blue shift).[8]
Aromatic C=C Stretch ~1600, ~1510~1580, ~1500Ring substitution can slightly alter the positions of these characteristic aromatic stretches.
C-O Stretch (Ether) ~1250~1240The electronic environment around the ether linkage is changed, which can slightly shift this stretching frequency.
C-Br Stretch N/A~600-500 This is the most definitive difference. The C-Br stretch is a strong, low-energy vibration that appears in the fingerprint region of the spectrum where few other functional groups absorb. Its presence is a clear indicator of bromination.[9][10]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic abundances of halogens.

Parameter 4-methoxybenzamide 3,5-dibromo-4-methoxybenzamide Analysis of the Difference
Molecular Formula C₈H₉NO₂[11]C₈H₇Br₂NO₂Two bromine atoms replace two hydrogen atoms.
Molecular Weight 151.16 g/mol [11]308.96 g/mol The molecular weight is significantly higher due to the mass of two bromine atoms (~79 and ~81 amu each).
Molecular Ion (M⁺) m/z 151m/z 308, 310, 312The molecular ion peak is a cluster of three peaks. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). For a molecule with two bromines, the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 1:2:1 . This pattern is an unambiguous signature of a dibrominated compound.[4]
Key Fragments m/z 135 ([M-NH₂]⁺), m/z 107 ([M-CONH₂-H]⁺)[12]m/z 229/231 ([M-Br]⁺), m/z 150 ([M-2Br]⁺)The fragmentation of the dibrominated compound is dominated by the sequential loss of bromine radicals, which is a common pathway for halogenated aromatics.[13][14] Each fragment containing one bromine atom will itself appear as a doublet with a 1:1 intensity ratio.

The fragmentation and isotopic pattern for 3,5-dibromo-4-methoxybenzamide is a key identifying feature.

G M [C₈H₇Br₂NO₂]⁺˙ m/z 308, 310, 312 (Ratio ~1:2:1) M_Br [C₈H₇BrNO₂]⁺ m/z 229, 231 (Ratio ~1:1) M->M_Br - Br• M_2Br [C₈H₇NO₂]⁺ m/z 150 M_Br->M_2Br - Br•

Caption: Key fragmentation pathway of 3,5-dibromo-4-methoxybenzamide in EI-MS.

Conclusion

The spectroscopic comparison of 3,5-dibromo-4-methoxybenzamide and 4-methoxybenzamide offers a clear illustration of the predictable and significant effects of aromatic bromination. Key distinguishing features for the dibrominated compound include:

  • ¹H NMR: A downfield shift and simplification of the aromatic proton signals to a singlet due to symmetry and deshielding.

  • ¹³C NMR: A characteristic upfield shift for the carbons directly bonded to bromine (C-Br).

  • IR: The appearance of a strong C-Br stretching vibration in the low-frequency region (600-500 cm⁻¹).

  • MS: A dramatic increase in molecular weight and a highly characteristic 1:2:1 isotopic cluster for the molecular ion peak (M⁺, M+2, M+4).

These spectral signatures provide a robust and multi-faceted toolkit for chemists to confirm the successful halogenation of aromatic scaffolds, ensuring structural integrity in research and development.

References

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  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). ACS Publications. [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • 4-Methoxybenzamide. PubChem. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • 4-Methoxybenzamide 3424-93-9. Mol-Instincts. [Link]

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  • Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. (2013). MDPI. [Link]

  • p-Methoxybenzamide. NIST WebBook. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). The Journal of Organic Chemistry. [Link]

  • Abraham, R. J., et al. (N/A). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]

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  • Spectroscopic Properties of Alkyl Halides. (2021). Chemistry LibreTexts. [Link]

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  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2009). RACO. [Link]

  • Lu, J., & Scheiner, S. (2019). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. PMC. [Link]

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  • Gadge, S. T., & Bhanage, B. M. (2014). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Arnold, K., et al. (2007). Supplementary Information. The Royal Society of Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Standard Operating Procedure: Safe Handling and Disposal of 3,5-Dibromo-4-methoxybenzamide

As drug development workflows increasingly rely on complex halogenated intermediates, proper lifecycle management of these reagents is critical. 3,5-Dibromo-4-methoxybenzamide (CAS: 1020400-20-7) 1 is a heavily brominate...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development workflows increasingly rely on complex halogenated intermediates, proper lifecycle management of these reagents is critical. 3,5-Dibromo-4-methoxybenzamide (CAS: 1020400-20-7) 1 is a heavily brominated aromatic amide. While highly valuable in synthetic chemistry, its structural profile presents severe ecological and logistical challenges at the disposal stage.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic protocol for the safe segregation, containment, and disposal of this compound.

Mechanistic Rationale for Disposal Protocols

In laboratory safety, understanding the causality behind a rule ensures higher compliance than simply memorizing it. You cannot dispose of 3,5-Dibromo-4-methoxybenzamide in your standard organic waste carboy for two fundamental reasons:

  • Prevention of PBDD/PBDF Formation: Brominated aromatic rings are highly stable. If this compound is sent to a standard municipal or non-halogenated waste incinerator operating at 800–900°C, incomplete combustion occurs. The compound acts as a direct precursor to polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) —highly toxic, bioaccumulative environmental pollutants.

  • Regulatory Compliance & Scrubbing: To safely destroy this chemical, EPA regulations mandate that halogenated organic wastes be routed to specialized rotary kiln incinerators operating at temperatures exceeding 1100°C 2. Furthermore, these facilities must be equipped with caustic scrubbers to neutralize the massive amounts of hydrogen bromide (HBr) gas evolved during thermal destruction. Mixing this compound with non-halogenated solvents forces the entire bulk container to be reclassified as halogenated waste, exponentially increasing disposal costs and compliance risks 3.

Mandatory Waste Routing Visualization

WasteRouting Start 3,5-Dibromo-4-methoxybenzamide Waste Generated State Physical State of Waste? Start->State Solid Solid Waste (Powder, Contaminated Labware) State->Solid Solid Form Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid / Solution SolidContainer Collect in 'Halogenated Solid Waste' Double-bagged, sealed Solid->SolidContainer SolventType Primary Solvent Type? Liquid->SolventType Halogenated Halogenated Solvents (e.g., DCM, Chloroform) SolventType->Halogenated Chlorinated/Brominated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, EtOAc) SolventType->NonHalogenated Other Organics LiquidContainer Collect in 'Halogenated Liquid Waste' Do NOT mix with general organics Halogenated->LiquidContainer NonHalogenated->LiquidContainer *Forces stream to be classified as Halogenated Incineration High-Temp Incineration (>1100°C) with Caustic Scrubbing (HBr removal) SolidContainer->Incineration LiquidContainer->Incineration

Decision tree for the segregation and disposal routing of 3,5-Dibromo-4-methoxybenzamide waste.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Management (Unused Reagent & Contaminated Labware)
  • Collection: Sweep up any solid waste using non-sparking tools. Never use compressed air or water to clean up a spill, as this will aerosolize the powder or spread the ecological hazard.

  • Containment: Place the material in a chemically compatible, sealable container (e.g., a wide-mouth HDPE bottle). Double-bag all contaminated consumables (weighing boats, spatulas, nitrile gloves) before placing them in the secondary solid waste bin.

  • Labeling: Explicitly label the container as "Hazardous Solid Waste - Halogenated Organics (Contains Brominated Aromatics)".

  • Storage: Store in a designated Satellite Accumulation Area (SAA) strictly away from strong oxidizing agents and strong bases.

Protocol B: Liquid Waste & Mother Liquor Management
  • Strict Segregation: Regardless of the primary solvent used in your assay (e.g., DMSO, EtOAc, or Methanol), any solution containing 3,5-Dibromo-4-methoxybenzamide must be segregated into the Halogenated Organic Waste stream 4.

  • Containment Selection: Transfer to a dedicated, vented HDPE liquid waste carboy. Critical: Do not use galvanized steel safety cans. Halogenated compounds and their degradation products will corrode galvanized metal, leading to catastrophic leaks 5.

  • Headspace Management: Leave at least 2 inches (or ~20% of the total volume) of headspace in the container to accommodate vapor expansion and prevent pressure-induced ruptures 6.

  • Pre-Disposal Neutralization: If the solution contains residual acids or bases from a reaction workup, chemically neutralize the mixture to pH 6–8 before adding it to the bulk halogenated waste stream. Note that aqueous dilution is not an acceptable method of neutralization under EPA guidelines 4.

Protocol C: Decontamination of Primary Containers
  • Triple Rinsing: EPA guidelines dictate that empty containers previously holding hazardous chemicals must be triple-rinsed with a chemically compatible solvent (e.g., acetone or dichloromethane) to be considered RCRA-empty 6.

  • Rinsate Disposal: Collect all rinsate and deposit it directly into the Halogenated Liquid Waste container. Never pour this rinsate down the sanitary drain [[6]]().

  • Defacing: Thoroughly deface or remove the original product label, remove the cap, and dispose of the clean, dry glass container as non-hazardous laboratory glass waste 6.

Waste Segregation & Compatibility Matrix

To ensure rapid decision-making at the bench, utilize the following quantitative compatibility matrix when classifying 3,5-Dibromo-4-methoxybenzamide waste:

Waste StreamExample ContentsEPA RCRA CategoryDisposal RoutingChemical Incompatibilities
Solid Waste Pure powder, contaminated spatulas, weigh boatsCharacteristic ToxicHalogenated Solid WasteStrong oxidizers, active metals
Halogenated Liquid Solutions in DCM, ChloroformF002 / CharacteristicHalogenated Liquid WasteStrong bases, alkali metals
Non-Halogenated Liquid Solutions in DMSO, EtOAc, MeOHCharacteristic ToxicHalogenated Liquid WasteAcids (if cyanide/sulfide present)
Aqueous Waste Reaction quenches, washesCharacteristic ToxicHalogenated Aqueous WasteWater-reactive compounds

*Note: Introducing ANY amount of this brominated compound into a non-halogenated solvent stream immediately reclassifies the entire bulk volume as Halogenated Waste.

References

  • "CAS No. 1020400-20-7, N,N'-(1,3-phenylene)bis(3,5-dibromo-4-methoxybenzamide) Suppliers." LookChem.
  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Environmental Protection Agency (EPA).
  • "Petroleum Ether And Waste Segregation: Halogenated/Nonhalogenated Streams And Disposal." Patsnap Eureka.
  • "Laboratory Waste Minimization." University of Toledo.
  • "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH.
  • "Hazardous Waste Management Program." Texas A&M University-Corpus Christi.

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Handling

A Senior Application Scientist's Guide to Handling 3,5-Dibromo-4-methoxybenzamide: From Personal Protection to Disposal

In the landscape of drug development and scientific research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, field-tested safety...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and scientific research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, field-tested safety and logistical information for handling 3,5-Dibromo-4-methoxybenzamide. Our objective is to move beyond a simple checklist, offering a framework of understanding that empowers you to handle this and similar chemical entities with confidence and expertise.

While a specific Safety Data Sheet (SDS) for 3,5-Dibromo-4-methoxybenzamide is not publicly indexed, a robust hazard profile can be established by examining closely related chemical analogues. This approach, grounded in established chemical principles, allows us to anticipate risks and implement appropriate, stringent safety protocols.

Part 1: Hazard Identification & Risk Assessment

The foundational step in safe handling is a thorough understanding of the potential hazards. Based on the documented GHS classifications of structurally similar compounds—such as 3,5-dibromo-4-methoxybenzoic acid, 3,5-dibromo-4-hydroxybenzoic acid, and the parent compound, benzamide—we can reliably infer the primary hazards associated with 3,5-Dibromo-4-methoxybenzamide.[1][2][3]

Anticipated GHS Hazard Profile:

Hazard ClassGHS CodeDescriptionSource Analogue(s)
Acute Toxicity, OralH302Harmful if swallowedBenzamide[3]
Skin Corrosion / IrritationH315Causes skin irritation3,5-Dibromo-4-methoxybenzoic acid[1], 3,5-Dibromo-4-hydroxybenzoic acid[2]
Serious Eye Damage / IrritationH319Causes serious eye irritation3,5-Dibromo-4-methoxybenzoic acid[1], 3,5-Dibromo-4-hydroxybenzoic acid[2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation3,5-Dibromo-4-methoxybenzoic acid[1]
Germ Cell MutagenicityH341Suspected of causing genetic defectsBenzamide[3]

The Causality Behind the Hazards:

  • Bromination: The presence of two bromine atoms on the aromatic ring significantly increases the compound's reactivity and potential for biological interaction. Halogenated organics can be irritating and require careful handling to avoid absorption or inhalation.[4]

  • Aromatic Amide Structure: The benzamide functional group contributes to the toxicological profile, including potential oral toxicity and mutagenicity, as seen in the parent compound.[3]

  • Solid Form: As a solid, the primary exposure risks are inhalation of dust particles and direct contact with the skin and eyes.[4][5]

Part 2: Personal Protective Equipment (PPE) Protocol

Your first and most critical line of defense is appropriate PPE. The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task at hand. The following workflow illustrates the decision-making process.

PPE_Workflow cluster_0 Risk Assessment & Task Analysis cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling 3,5-Dibromo-4-methoxybenzamide Task What is the task? Start->Task Weighing Weighing Solid / Handling Powder Task->Weighing Solid Form Solution Working with Solutions Task->Solution Liquid Form Transfer Large Volume Transfer / Potential for Splash Task->Transfer High Splash Risk PPE_Base Core PPE: - Nitrile Gloves - Safety Glasses (Side Shields) - Lab Coat Weighing->PPE_Base PPE_Weighing Additional PPE: - N95/P100 Respirator (Mandatory if not in fume hood) Weighing->PPE_Weighing Solution->PPE_Base Transfer->PPE_Base PPE_Splash Enhanced PPE: - Chemical Splash Goggles - Face Shield - Chemical-Resistant Apron Transfer->PPE_Splash End Proceed with Task PPE_Base->End PPE_Weighing->End PPE_Splash->End

Caption: PPE selection workflow for handling 3,5-Dibromo-4-methoxybenzamide.

Step-by-Step PPE Guidance:

  • Core Protection (Minimum Requirement for All Tasks):

    • Hand Protection: Wear nitrile gloves. Given that the toxicological properties are not fully investigated, double-gloving is a prudent practice to minimize the risk of exposure from a pinhole or tear.[4]

    • Eye Protection: ANSI Z87.1-rated safety glasses with side shields are mandatory.[6]

    • Body Protection: A standard laboratory coat, fully buttoned, is required to protect against incidental contact.

  • Handling the Solid Compound (Weighing and Transfer):

    • Respiratory Protection: Due to the risk of respiratory irritation (H335), all handling of the solid powder that could generate dust must be performed in a certified chemical fume hood.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an N95 or P100 particulate filter is required.[5] Avoid breathing any dust.[5]

    • Engineering Controls: Use a fume hood or ventilated balance enclosure to contain dust at the source.

  • Working with Solutions (Preparing and Using):

    • Eye and Face Protection: When handling solutions, particularly during transfers or when heating, upgrade to chemical splash goggles.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]

    • Body Protection: For larger volumes (>100 mL), consider adding a chemical-resistant apron over your lab coat.

Part 3: Emergency and Disposal Plans

Emergency Procedures:

A swift and correct response to an exposure is critical. All personnel must be familiar with the location and operation of emergency eyewash stations and safety showers.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[3][5] Wash the affected skin area with plenty of soap and water.[2][5] If skin irritation occurs, seek medical advice.[5]

  • Inhalation: If dust is inhaled, move the person to fresh air and keep them in a position comfortable for breathing.[2][4][5] If the person feels unwell, call a poison center or doctor.[5]

  • Ingestion: If swallowed, rinse the mouth with water.[5] Do NOT induce vomiting. Call a poison center or doctor immediately.[2][5]

Spill Cleanup:

  • Minor Spill (Solid): Avoid generating dust. Carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Place the material into a sealed, labeled container for hazardous waste disposal.

  • Minor Spill (Liquid): Absorb the spill with an inert, non-combustible material like vermiculite or sand. Scoop the material into a sealed, labeled container for hazardous waste.

  • Major Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal Plan:

Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.

  • Classification: 3,5-Dibromo-4-methoxybenzamide is a halogenated organic compound.

  • Segregation: All waste containing this compound (including contaminated solids like paper towels or gloves, and solutions) must be collected in a dedicated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.

  • Container and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.

    • The container must be clearly labeled "Hazardous Waste" and list the full chemical name: "Waste 3,5-Dibromo-4-methoxybenzamide".[4] Do not use abbreviations.

    • Keep the container closed at all times except when actively adding waste.[4]

  • Disposal Path: Follow your institution's specific procedures for the collection and disposal of chemical waste through the EHS office.

By adhering to these protocols, you ensure not only your personal safety but also the integrity of your research and the well-being of your colleagues and the environment.

References

  • PubChem. 3,5-Dibromo-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

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